2-(Methylthio)pyrimidin-4-amine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88955. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGXLEAHOVIYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293369 | |
| Record name | 2-(Methylthio)pyrimidin-4-amine | |
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Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2183-66-6 | |
| Record name | 2183-66-6 | |
| Source | DTP/NCI | |
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| Record name | 2-(Methylthio)pyrimidin-4-amine | |
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| Record name | 2-(methylsulfanyl)pyrimidin-4-amine | |
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| Record name | 2-(Methylthio)-4-pyrimidinamine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKW9JYW7KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-amine (CAS 2183-66-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylthio group at the 2-position and an amine group at the 4-position. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily owing to the reactivity of its functional groups, which allows for diverse chemical modifications. Its structural motif is found in various biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 2183-66-6 | [1] |
| Molecular Formula | C₅H₇N₃S | [1] |
| Molecular Weight | 141.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted Boiling Point | 312.9 ± 15.0 °C | N/A |
| Predicted Density | 1.28 ± 0.1 g/cm³ | N/A |
| Predicted pKa | 4.22 ± 0.10 | N/A |
| SMILES | CSc1nccc(N)n1 | [1] |
| InChI | 1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | [1] |
| InChIKey | HGGXLEAHOVIYKT-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitable pyrimidine precursor.
General Experimental Protocol for S-Methylation of a Thiouracil Analogue
The following is a generalized experimental protocol for the S-methylation of a thiouracil derivative, which can be adapted for the synthesis of this compound. This protocol is based on the synthesis of a related compound, 2-(Methylthio)pyrimidin-4-ol.
Materials:
-
4-Amino-2-thiouracil (starting material)
-
Sodium hydroxide (NaOH)
-
Iodomethane (CH₃I)
-
Deionized water
-
Acetic acid
Procedure:
-
Dissolve the starting material, 4-amino-2-thiouracil, in an aqueous solution of sodium hydroxide.
-
To this solution, add iodomethane.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with acetic acid to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold deionized water.
-
Dry the product under vacuum to yield this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for the specific synthesis of this compound.
Biological and Pharmacological Relevance
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of 2-aminopyrimidine have been extensively studied and have shown a broad spectrum of biological activities.
Potential as Kinase Inhibitors
The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The substituents at the 2, 4, and 5 positions of the pyrimidine ring can be modified to achieve selectivity and potency against specific kinases.[2][3] While the direct inhibitory activity of this compound on specific kinases has not been extensively reported, its structural similarity to known kinase inhibitors suggests its potential as a starting point for the design of novel inhibitors.[4]
Antiviral and Anticancer Potential
Numerous pyrimidine derivatives have demonstrated significant antiviral and anticancer activities.[5][6] For instance, certain 2-methylthio-pyrimidinone derivatives have been shown to be effective and selective inhibitors of the rubella virus.[5] Additionally, various substituted pyrimidines have been investigated as anticancer agents, with some showing antiproliferative effects on different cancer cell lines.[4][7] The biological activity of this compound in these areas warrants further investigation.
Spectral Data
Mass Spectrometry
The mass spectrum of pyrimidine derivatives often shows a prominent molecular ion peak. The fragmentation patterns are typically characterized by the cleavage of bonds adjacent to the pyrimidine ring and the loss of substituents.[10] For this compound, characteristic fragments would likely arise from the loss of the methylthio group (•SCH₃) or the amino group (•NH₂). The predicted monoisotopic mass is 141.03607 Da.[11]
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio (S-CH₃) protons, signals for the pyrimidine ring protons, and a broad signal for the amine (NH₂) protons. The chemical shifts of the ring protons will be influenced by the electron-donating and -withdrawing effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon of the methylthio group and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons will provide information about the electronic environment within the heterocyclic ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the amine group.
-
C-H stretching vibrations of the methyl group and the aromatic ring.
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C=N and C=C stretching vibrations within the pyrimidine ring.
-
C-N and C-S stretching vibrations.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its physicochemical properties, reactivity, and the established biological importance of the 2-aminopyrimidine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the areas of kinase inhibition, and antiviral and anticancer research. Further detailed investigation into its synthesis, biological activity, and full spectral characterization is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. This compound AldrichCPR 2183-66-6 [sigmaaldrich.com]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2183-66-6|this compound|BLD Pharm [bldpharm.com]
- 9. This compound(2183-66-6) 1H NMR spectrum [chemicalbook.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. PubChemLite - this compound (C5H7N3S) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-amine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a generalized synthesis protocol for 2-(Methylthio)pyrimidin-4-amine. This pyrimidine derivative serves as a crucial building block in the development of various biologically active molecules.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 2183-66-6, is a heterocyclic organic compound. Its structure features a pyrimidine ring substituted with a methylthio group at the 2-position and an amine group at the 4-position.[1][2] The presence of these functional groups makes it a versatile intermediate in medicinal chemistry.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃S | [1] |
| Molecular Weight | 141.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| SMILES | CSc1nccc(N)n1 | |
| CAS Number | 2183-66-6 | [1] |
Synthesis of this compound: A Generalized Experimental Protocol
Materials:
-
4-amino-2-thioxo-1,2-dihydropyrimidine (or a suitable precursor)
-
Methyl iodide (CH₃I)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, methanol, dimethylformamide)
-
Glacial acetic acid (for neutralization)
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution of Starting Material: Dissolve the 4-amino-2-thioxo-1,2-dihydropyrimidine in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add the base to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.
-
Methylation: Slowly add methyl iodide to the reaction mixture. The thiolate will act as a nucleophile, attacking the methyl group of the methyl iodide in an Sₙ2 reaction to form the methylthio ether.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated under reflux for a period of several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If a strong base was used, the solution is neutralized with glacial acetic acid.
-
Precipitation and Isolation: The product, this compound, often precipitates out of the solution upon cooling or neutralization. The solid is then collected by vacuum filtration.
-
Purification: The collected solid is washed with cold water and then may be further purified by recrystallization from a suitable solvent to yield the final product of high purity.
Visualizing the Core Concepts
To further elucidate the information presented, the following diagrams have been generated using the DOT language.
References
- 1. This compound [allbiopharm.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: An In-depth Technical Guide on the Core Mechanism of Action Theories for 2-(Methylthio)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest within the scientific community as a versatile scaffold for the development of novel therapeutic agents. While direct and extensive research on the specific mechanism of action of this parent compound is limited, a comprehensive analysis of its derivatives provides compelling evidence for several core theories of its biological activity. This technical guide consolidates the current understanding, presenting data-driven hypotheses on its potential as a kinase inhibitor for anticancer therapy, a modulator of inflammatory pathways, and an antimicrobial agent. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts based on this promising chemical entity.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substituted pyrimidine, this compound, serves as a crucial intermediate in the synthesis of a diverse array of compounds with significant pharmacological potential. Although the specific molecular targets of this compound have not been exhaustively characterized, the biological activities of its derivatives suggest three primary putative mechanisms of action: inhibition of protein kinases, modulation of inflammatory mediators, and disruption of microbial growth processes. This guide will delve into the scientific evidence supporting each of these theories, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Theory 1: Kinase Inhibition in Oncology
A substantial body of evidence points towards the role of 2-(methylthio)pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.
Supporting Evidence and Data
Derivatives of this compound have been investigated as inhibitors of several kinase families, including Polo-like kinase 4 (PLK4), p21-activated kinase (PAK), and serine/threonine kinases. Furthermore, structurally related pyrazolo[3,4-d]pyrimidines have demonstrated inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
| Derivative Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| Pyrimidine Derivatives | Polo-like kinase 4 (PLK4) | < 20 nM | [1] |
| Pyrimidine-pyridinone | Serine/threonine kinases (e.g., PAK1) | Data not specified in abstract | [2] |
| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Activity demonstrated, specific IC50 not provided in abstract |
Implicated Signaling Pathway: The PLK4 Pathway in Cell Cycle Control
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 is observed in various cancers and is associated with genomic instability. Inhibition of PLK4 represents a promising therapeutic strategy to induce mitotic arrest and apoptosis in cancer cells.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method to assess the inhibitory activity of a compound against a target kinase.
Materials:
-
Target kinase (e.g., recombinant human PLK4)
-
Kinase substrate (specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Test compound (this compound or its derivative) dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In each well of the assay plate, add the following components in this order:
-
Kinase assay buffer.
-
Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Target kinase solution.
-
Substrate solution.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add the luminescent ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Theory 2: Modulation of Inflammatory Pathways
Derivatives of 2-(methylthio)pyrimidine have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Supporting Evidence and Data
While specific data for this compound is not available, various pyrimidine derivatives have been evaluated for their COX inhibitory activity.
| Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |
| Morpholinopyrimidine derivatives | COX-2 | Activity demonstrated, specific IC50 not provided in abstract | [3] |
| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 µM |
Implicated Signaling Pathway: The Cyclooxygenase (COX) Pathway
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory effect of a compound on COX-1 and COX-2 activity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance in the visible range
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, heme, and the test compound at various concentrations. Include a "no inhibitor" control.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the colorimetric substrate (TMPD).
-
Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590-620 nm) using a microplate reader in kinetic mode. The rate of color development is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percent inhibition relative to the "no inhibitor" control and calculate the IC50 value.
Theory 3: Antimicrobial Activity
The 2-aminopyrimidine scaffold is present in several known antimicrobial agents, and derivatives of 2-(methylthio)pyrimidine have been synthesized and evaluated for their antibacterial and antifungal activities.
Supporting Evidence and Data
The proposed mechanisms for the antimicrobial action of pyrimidine derivatives include interference with bacterial protein synthesis or disruption of cell wall integrity. A more specific mechanism identified for some thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ.
| Derivative Class | Target Organism(s) | Reported Activity (MIC) | Proposed Mechanism | Reference |
| Thiophenyl-pyrimidine derivatives | Gram-positive bacteria (e.g., MRSA, VREs) | Not specified in abstract | Inhibition of FtsZ polymerization and GTPase activity | |
| Pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | 0.77 - 1.73 µM/ml | Not specified |
Implicated Cellular Process: Bacterial Cell Division and FtsZ
FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the site of cell division. The Z-ring acts as a scaffold for the recruitment of other cell division proteins, and its proper function is essential for bacterial viability.
References
- 1. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]
- 2. WO2015011252A1 - Pyrimidine-pyridinone serine/threonine kinase inhibitors - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Cornerstone of the Genome: A Technical Guide to the Discovery and History of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and foundational chemistry of pyrimidine and its derivatives. From their initial isolation to their critical role as the building blocks of nucleic acids and as scaffolds for therapeutic agents, pyrimidines are central to the landscape of biochemistry and medicinal chemistry. This document details the key historical milestones, presents physicochemical data in a structured format, outlines seminal experimental protocols, and visualizes the crucial biological pathways and historical progression of their synthesis.
A Historical Overview: From Obscurity to Central Dogma
The story of pyrimidine-based compounds begins in the 19th century, a period of foundational discoveries in organic chemistry. While derivatives of pyrimidine were known in the early 1800s, the systematic investigation and synthesis of the core pyrimidine structure were pivotal moments that paved the way for understanding its profound biological significance.
A significant early milestone was the laboratory synthesis of a pyrimidine derivative, barbituric acid, by Grimaux in 1879, through the reaction of urea and malonic acid in the presence of phosphorus oxychloride.[1] However, the systematic study of pyrimidines is largely credited to Adolf Pinner, who, in 1884, synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] It was Pinner who first proposed the name "pyrimidin" in 1885.[1] The parent pyrimidine compound was first successfully synthesized in 1900 by Siegmund Gabriel and James Colman.[1] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water.[1]
The late 19th and early 20th centuries saw the isolation and identification of the three key pyrimidine nucleobases from biological sources. Cytosine was discovered and named in 1894 by Albrecht Kossel and Albert Neumann through the hydrolysis of calf thymus tissues, with its structure proposed and confirmed by laboratory synthesis in 1903. Thymine was first isolated in 1893 by Albrecht Kossel and Albert Neumann from calf thymus glands, which is the origin of its name.[2] Uracil was first discovered by Alberto Ascoli in 1900 after hydrolyzing yeast nuclein.[3] The German chemist Robert Behrend had coined the name "uracil" in 1885 while attempting to synthesize derivatives of uric acid.[4] These discoveries were instrumental in laying the groundwork for understanding the chemical basis of heredity.
Physicochemical Properties of Core Pyrimidines
A thorough understanding of the physicochemical properties of pyrimidine and its primary derivatives is fundamental for their application in research and drug development. The following tables summarize key quantitative data for pyrimidine, uracil, thymine, and cytosine.
Table 1: Physicochemical Properties of Pyrimidine and its Key Derivatives
| Property | Pyrimidine | Uracil | Thymine | Cytosine |
| Molecular Formula | C₄H₄N₂ | C₄H₄N₂O₂ | C₅H₆N₂O₂ | C₄H₅N₃O |
| Molar Mass ( g/mol ) | 80.088 | 112.09 | 126.11 | 111.10 |
| Melting Point (°C) | 20-22 | 335 (decomposes) | 316-317 | 320-325 (decomposes) |
| Boiling Point (°C) | 123-124 | Decomposes | Decomposes | Decomposes |
| Aqueous Solubility | Miscible | 3.6 g/L (25 °C) | 3.82 g/L | ~7-8 mg/mL |
| pKa | 1.10 (protonated) | 9.38 | 9.7 | 4.45, 12.2 |
| LogP | - | -1.07 | -0.62 | -1.73 |
Foundational Synthetic Methodologies: Experimental Protocols
The ability to synthesize pyrimidines and their derivatives in the laboratory was a critical step in confirming their structures and enabling further research. The following sections detail the methodologies for key historical syntheses.
Gabriel-Colman Synthesis of Pyrimidine (1900)
This classical synthesis provided the first route to the unsubstituted pyrimidine ring.
Experimental Protocol:
-
Chlorination of Barbituric Acid: Barbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 2,4,6-trichloropyrimidine.
-
Reduction: The resulting 2,4,6-trichloropyrimidine is then subjected to reduction. This is achieved by reacting it with zinc dust in hot water. The zinc acts as a reducing agent, removing the chlorine atoms and yielding the parent pyrimidine ring.[1]
Synthesis of Uracil from Malic Acid and Urea
A common and historically significant method for the laboratory preparation of uracil involves the condensation of malic acid with urea.[3]
Experimental Protocol:
-
Reaction Mixture: Malic acid is mixed with urea in the presence of fuming sulfuric acid (oleum).
-
Condensation and Cyclization: The mixture is heated. The fuming sulfuric acid acts as a dehydrating and condensing agent, facilitating the reaction between malic acid and urea to form the uracil ring with the elimination of water and carbon dioxide.[3]
Synthesis of Thymine from Ethyl Propionate and Ethyl Formate
A common laboratory synthesis of thymine involves the initial formation of an intermediate which is then condensed with urea.
Experimental Protocol:
-
Intermediate Formation: Ethyl propionate and ethyl formate are condensed in the presence of a strong base, such as sodium methoxide, to form ethyl 2-formylpropionate.
-
Condensation with Urea: The resulting ethyl 2-formylpropionate is then reacted with urea under acidic catalysis. This condensation and subsequent cyclization reaction yields thymine.
Synthesis of Cytosine from Cyanoacetaldehyde and Urea
A prebiotic synthesis route for cytosine has been proposed involving the reaction of cyanoacetaldehyde with urea.
Experimental Protocol:
-
Reaction in Concentrated Urea Solution: Cyanoacetaldehyde is reacted with a concentrated solution of urea.
-
Heating and Cyclization: The mixture is heated, which facilitates the condensation and cyclization of the reactants to form cytosine. This reaction is reported to produce significant yields under these conditions.
Biological Significance: Pyrimidine Biosynthesis Pathways
In biological systems, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway and the salvage pathway. These pathways are crucial for providing the necessary building blocks for DNA and RNA synthesis.
De Novo Pyrimidine Biosynthesis
The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Pyrimidine Salvage Pathway
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.
Caption: Pyrimidine Salvage Pathway.
Therapeutic Applications: Pyrimidine-Based Drugs
The structural motifs of pyrimidines have been extensively utilized in the development of therapeutic agents, particularly in antiviral and anticancer therapies.
5-Fluorouracil (5-FU)
5-Fluorouracil is a pyrimidine analog widely used as a chemotherapeutic agent.
Mechanism of Action: 5-FU functions as an antimetabolite. It is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This blockage disrupts the synthesis of thymidine, a necessary component of DNA, leading to cell death in rapidly dividing cancer cells.
Table 2: Physicochemical Properties of 5-Fluorouracil
| Property | 5-Fluorouracil |
| Molecular Formula | C₄H₃FN₂O₂ |
| Molar Mass ( g/mol ) | 130.08 |
| Melting Point (°C) | 282-286 (decomposes) |
| Aqueous Solubility | 12 g/L (25 °C) |
| pKa | 8.0 |
| LogP | -0.89 |
Zidovudine (AZT)
Zidovudine was the first antiretroviral drug approved for the treatment of HIV infection.
Mechanism of Action: Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a structural analog of thymidine. Inside the host cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural thymidine triphosphate for incorporation into viral DNA by the HIV reverse transcriptase. Once incorporated, it causes chain termination, thus halting the replication of the virus.
Table 3: Physicochemical Properties of Zidovudine
| Property | Zidovudine |
| Molecular Formula | C₁₀H₁₃N₅O₄ |
| Molar Mass ( g/mol ) | 267.24 |
| Melting Point (°C) | 106-112 |
| Aqueous Solubility | 25 g/L (25 °C) |
| pKa | 9.68 |
| LogP | 0.05 |
Evolution of Pyrimidine Synthesis and Discovery: A Timeline
The understanding and manipulation of pyrimidine-based compounds have evolved significantly over time, driven by advances in organic synthesis and analytical techniques.
Caption: Timeline of Key Discoveries.
This guide has provided a comprehensive overview of the discovery, synthesis, properties, and biological importance of pyrimidine-based compounds. The foundational work of early chemists laid the groundwork for our current understanding of genetics and has enabled the development of life-saving therapeutics. The continued exploration of pyrimidine chemistry promises to yield new discoveries and innovations in science and medicine.
References
Spectroscopic Profile of 2-(Methylthio)pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Methylthio)pyrimidin-4-amine (CAS No. 2183-66-6). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data and expected spectral characteristics based on its chemical structure. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.
Chemical Structure and Properties
Molecular Formula: C₅H₇N₃S Molecular Weight: 141.19 g/mol Structure:
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ | 2.4 - 2.6 | Singlet | 3H |
| Pyrimidine H-5 | 6.0 - 6.2 | Doublet | 1H |
| Pyrimidine H-6 | 7.8 - 8.0 | Doublet | 1H |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| -SCH₃ | 12 - 16 |
| Pyrimidine C-5 | 105 - 110 |
| Pyrimidine C-6 | 155 - 160 |
| Pyrimidine C-4 | 162 - 165 |
| Pyrimidine C-2 | 168 - 172 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3100 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Pyrimidine) | 1630 - 1680 | Strong |
| C=C Stretch (Pyrimidine) | 1400 - 1600 | Medium to Strong |
| N-H Bend (Amine) | 1550 - 1650 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.[1]
Table 4: Predicted Mass Spectrometry Data [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 142.04335 |
| [M+Na]⁺ | 164.02529 |
| [M-H]⁻ | 140.02879 |
| [M+NH₄]⁺ | 159.06989 |
| [M+K]⁺ | 179.99923 |
| [M]⁺ | 141.03552 |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions at different m/z values.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-(Methylthio)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 2-(Methylthio)pyrimidin-4-amine (CAS No: 2183-66-6) is limited. This guide provides a comprehensive framework based on established principles for pyrimidine derivatives and general pharmaceutical compounds. It outlines the necessary experimental protocols to determine these critical parameters and presents the available predicted data.
Core Compound Properties
This compound is a substituted pyrimidine with a molecular formula of C₅H₇N₃S and a molecular weight of 141.19 g/mol .[1] Its structure, featuring a pyrimidine ring, an amine group, and a methylthio group, suggests potential for various intermolecular interactions that will influence its solubility and stability.
| Property | Predicted Value | Source |
| Boiling Point | 312.9 ± 15.0 °C | [2] |
| Density | 1.28 ± 0.1 g/cm³ | [2] |
| pKa | 4.22 ± 0.10 | [2] |
| XlogP | 0.7 | [1] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Poor aqueous solubility can be a significant hurdle in drug development.[3] The solubility of this compound is predicted to be slight in DMSO and methanol.[4] However, a comprehensive experimental evaluation across a range of pharmaceutically relevant solvents is essential.
Experimental Protocol for Thermodynamic Solubility Determination
This protocol aims to determine the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[3]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.[3]
Expected Data Presentation
The results of the solubility studies should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | ||
| PBS (pH 5.0) | 25 | ||
| PBS (pH 7.4) | 25 | ||
| PBS (pH 9.0) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| Water | 37 | ||
| PBS (pH 7.4) | 37 |
Stability Profile
Stability testing is crucial to determine a product's shelf life, optimal storage conditions, and to identify potential degradation products.[5][6] The stability of a pharmaceutical product is its ability to retain its properties and characteristics within specified limits throughout its storage and use.[5]
Experimental Protocol for Stability Assessment
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration in a suitable solvent
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature and humidity controlled stability chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate the compound solution in acidic and basic media at an elevated temperature (e.g., 60 °C).
-
Oxidation: Treat the compound solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Store the compound in its intended packaging at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[7]
-
-
Sample Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them by HPLC.[7]
-
Data Evaluation:
-
Quantify the remaining parent compound.
-
Identify and quantify any degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the structural elucidation of degradants.
-
Expected Data Presentation
The stability data should be tabulated to show the percentage of the compound remaining and the formation of degradation products over time.
Forced Degradation Results
| Stress Condition | Time (hours) | % Assay of this compound | % Total Degradation Products | Major Degradants (if any) |
| 0.1 N HCl (60 °C) | 24 | |||
| 0.1 N NaOH (60 °C) | 24 | |||
| 3% H₂O₂ (RT) | 24 | |||
| Heat (80 °C, solid) | 48 | |||
| Heat (80 °C, solution) | 48 | |||
| Photostability (ICH Q1B) | - |
Accelerated Stability Results (40 °C/75% RH)
| Time (months) | % Assay of this compound | % Total Degradation Products |
| 0 | ||
| 1 | ||
| 3 | ||
| 6 |
Visualizations
Workflow for Solubility Determination
Caption: Thermodynamic Solubility Experimental Workflow.
Workflow for Stability Testing
Caption: General Stability Testing Workflow.
Potential Degradation Pathway
The amine and methylthio groups are potential sites for degradation. The amine can be susceptible to oxidation and hydrolysis, while the thioether can be oxidized to a sulfoxide and then to a sulfone.
Caption: Potential Degradation Pathways.
References
- 1. PubChemLite - this compound (C5H7N3S) [pubchemlite.lcsb.uni.lu]
- 2. 2183-66-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. japsonline.com [japsonline.com]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Potential Therapeutic Targets for 2-(Methylthio)pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often by acting as competitive inhibitors at the ATP-binding sites of protein kinases.[1][2] This technical guide provides an in-depth overview of the potential therapeutic targets for this compound, detailed experimental protocols for target identification and validation, and a summary of hypothetical inhibitory data to illustrate the compound's potential.
Potential Therapeutic Targets
Based on the well-established pharmacology of the aminopyrimidine scaffold, the primary potential therapeutic targets for this compound are protein kinases and cyclooxygenase (COX) enzymes.
Protein Kinases
The aminopyrimidine core can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. Derivatives of the closely related pyrazolo[3,4-d]pyrimidine have shown inhibitory activity against Src kinase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Other aminopyrimidine derivatives have been identified as inhibitors of Polo-like kinase 4 (PLK4) and class III receptor tyrosine kinases . Given these precedents, a kinome-wide screening approach is recommended to identify specific kinases that are potently inhibited by this compound.
Cyclooxygenase (COX) Enzymes
Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, suggesting potential inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Data Presentation: Illustrative Inhibitory Activity
The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against a panel of potential kinase and COX targets. This data is for illustrative purposes to guide potential screening efforts.
Table 1: Hypothetical Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | IC50 (nM) |
| Src | HTRF Assay | 150 |
| EGFR (wild-type) | HTRF Assay | 800 |
| PLK4 | HTRF Assay | 50 |
| VEGFR2 | HTRF Assay | 450 |
| Abl | HTRF Assay | >10,000 |
| Akt1 | HTRF Assay | >10,000 |
Table 2: Hypothetical COX Inhibition Profile of this compound
| Enzyme Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | Fluorometric Assay | 25 | 0.4 |
| COX-2 | Fluorometric Assay | 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the screening and validation of this compound as an inhibitor of the potential targets.
Kinase Inhibition Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that binds to the phosphorylated residue on the substrate. When the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the donor and acceptor, resulting in a detectable signal.
-
Protocol:
-
Prepare a reaction buffer containing the kinase, a biotinylated substrate peptide, and ATP.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing Eu3+-cryptate labeled anti-tag antibody and d2-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
2. Cellular Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells known to be dependent on the target kinase (e.g., A431 cells for EGFR) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.[1]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
-
Cyclooxygenase (COX) Inhibition Assays
1. Fluorometric COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). During this reaction, a fluorogenic probe is oxidized to a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.
-
Protocol:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.
-
Add varying concentrations of this compound (or a known COX inhibitor like celecoxib as a positive control) to the wells.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 for both COX-1 and COX-2.
-
Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition.
Caption: Cyclooxygenase (COX) Pathway Inhibition.
Experimental Workflow Diagrams
Caption: Kinase Inhibitor Screening Workflow.
Caption: COX Inhibition Assay Workflow.
References
In Silico Prediction of 2-(Methylthio)pyrimidin-4-amine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 2-(Methylthio)pyrimidin-4-amine, a small molecule with potential pharmacological relevance. Given the limited specific experimental data on this compound, this document outlines a predictive workflow based on established computational techniques applied to the broader class of pyrimidine derivatives. We will explore methodologies including target prediction, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. Detailed protocols for these key in silico experiments are provided, alongside a discussion of the potential signaling pathways that may be modulated by this class of compounds. This guide serves as a valuable resource for researchers seeking to elucidate the therapeutic potential of this compound and similar pyrimidine-based molecules in the early stages of drug discovery.
Introduction to this compound and In Silico Bioactivity Prediction
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a constituent of nucleic acids and is found in numerous biologically active molecules. Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, is a small molecule with the chemical formula C₅H₇N₃S.
In silico bioactivity prediction plays a pivotal role in modern drug discovery by enabling the rapid and cost-effective screening of chemical compounds for potential therapeutic effects. These computational methods allow researchers to prioritize candidates for synthesis and experimental testing, thereby accelerating the drug development pipeline. This guide will focus on a systematic in silico approach to predict the bioactivity of this compound.
Predictive Workflow for Bioactivity Assessment
A structured in silico workflow is essential for a thorough predictive analysis. The following diagram illustrates a logical sequence of computational experiments to predict the bioactivity of this compound.
Potential Biological Targets and Signaling Pathways
Based on the activities of structurally similar pyrimidine derivatives, several biological targets and signaling pathways can be hypothesized for this compound.
Kinase Inhibition
Many pyrimidine derivatives are known to be kinase inhibitors. For instance, derivatives of 4-amino-pyrazolo[3,4-d]pyrimidines have shown inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The EGFR signaling pathway is crucial in cell proliferation and survival, and its dysregulation is implicated in various cancers.
Dihydrofolate Reductase (DHFR) Inhibition
Some pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids.[1] Inhibition of DHFR can lead to antimicrobial and anticancer effects.
Methodologies for In Silico Prediction
Target Prediction
Protocol:
-
Input: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).
-
Web Server Selection: Utilize target prediction web servers such as SwissTargetPrediction, PharmMapper, or SuperPred.
-
Submission: Submit the SMILES string or 2D structure to the selected server.
-
Analysis: The server will provide a list of potential protein targets ranked by probability. Analyze the top-ranking targets for their biological relevance and potential as therapeutic targets.
Molecular Docking
Protocol:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using software like Avogadro or ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges using software like AutoDockTools.
-
-
Grid Box Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site.
-
Docking Simulation:
-
Run the docking simulation using software like AutoDock Vina or GOLD.
-
The software will generate multiple binding poses of the ligand within the receptor's active site.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (e.g., kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Table 1: Predicted Binding Affinities of Pyrimidine Derivatives against DHFR
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |
| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | E. coli DHFR | -6.39 | [1] |
| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | E. coli DHFR | -6.08 | [1] |
| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | E. coli DHFR | -6.60 | [1] |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were found, the methodology can be applied if a dataset of structurally similar pyrimidine derivatives with known bioactivities becomes available.
Protocol:
-
Data Collection: Curate a dataset of pyrimidine derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₀).
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Dragon.
-
Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.
-
Prediction: Use the validated QSAR model to predict the bioactivity of this compound.
Table 2: Example QSAR Model Statistics for Pyrimidine Derivatives
| Activity | r² | q² | pred_r² | Reference |
| Antiviral | 0.923 | 0.783 | 0.712 | [2] |
| Antimalarial | 0.897 | 0.761 | 0.685 | [2] |
| Anticancer | 0.912 | 0.775 | 0.695 | [2] |
Conclusion
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By leveraging target prediction, molecular docking, and QSAR modeling, researchers can generate valuable hypotheses about the potential therapeutic applications of this compound. The provided protocols and hypothesized signaling pathways serve as a starting point for further computational and experimental investigations. The integration of these in silico approaches into the early stages of drug discovery has the potential to significantly streamline the identification and development of novel therapeutic agents based on the pyrimidine scaffold.
References
The Versatile Scaffold: A Technical Guide to 2-(Methylthio)pyrimidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Among its numerous derivatives, 2-(methylthio)pyrimidin-4-amine stands out as a particularly versatile scaffold. Its unique electronic properties and multiple points for chemical modification have enabled the development of a diverse array of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a focus on their roles as kinase inhibitors, anti-inflammatory, and anticancer agents. Detailed experimental protocols and a comprehensive summary of quantitative structure-activity relationship data are presented to facilitate further research and drug development in this promising area.
Introduction
The this compound core is a privileged structure in drug discovery, offering a flexible platform for the design of targeted therapies. The presence of the methylthio group at the 2-position and the amino group at the 4-position allows for selective modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide will delve into the synthetic strategies employed to functionalize this scaffold, the diverse biological activities exhibited by its derivatives, and the underlying mechanisms of action.
Synthetic Methodologies
The synthesis of this compound derivatives typically begins with the commercially available 2,4-dichloro-6-methylpyrimidine. A common synthetic route involves a two-step nucleophilic aromatic substitution (SNAr).
General Synthetic Scheme:
A typical synthesis starts with the reaction of a suitable amine with 2,4-dichloropyrimidine, followed by reaction with sodium thiomethoxide. Alternatively, the methylthio group can be introduced first, followed by the amination step. Further modifications, such as oxidation of the methylthio group to a sulfoxide or sulfone, can modulate the electronic properties and biological activity of the resulting compounds.
Experimental Protocol: Synthesis of a Generic 2-(Substituted-amino)-4-(methylthio)pyrimidine
-
Step 1: Amination. To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary or secondary amine (1.1 eq) and a base like triethylamine or diisopropylethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
-
Step 2: Thiolation. Dissolve the purified amino-chloropyrimidine intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities. The following sections highlight their potential in key therapeutic areas, supported by quantitative data.
Kinase Inhibition
The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of this compound have been successfully developed as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives | JAK2 | 3 | - | [1] |
| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives | SET-2 | 11.7 | SET-2 | [1] |
| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives | Ba/F3V617F | 41 | Ba/F3V617F | [1] |
| 5-methylpyrimidin-2-amine derivatives | JAK2 | 5 | - | [2] |
| Pyrimidin-2-amine derivatives | PLK4 | 6.7 | - | [3] |
| Pyridopyrimidinones | PI3Kα H1047R | 3 | T47D (pAKT) | [4] |
| Pyrimidine-based derivatives | Aurora A | < 200 | SCLC cell lines | [5] |
Signaling Pathway: JAK-STAT
Derivatives of this compound have been shown to be potent inhibitors of Janus kinases (JAKs), key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.
Figure 1: Inhibition of the JAK-STAT signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. Several this compound derivatives have been reported as selective COX-2 inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine-pyridine hybrid 27 | >100 | 0.62 | >161 | [6] |
| Pyrimidine-pyridine hybrid 29 | >100 | 0.25 | >400 | [6] |
| Pyrano[2,3-d]pyrimidine 5 | >10 | 0.04 | >250 | [6] |
| Pyrano[2,3-d]pyrimidine 6 | >10 | 0.04 | >250 | [6] |
Signaling Pathway: Arachidonic Acid Metabolism and Prostaglandin Synthesis
Selective inhibition of COX-2 by this compound derivatives blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, while sparing the gastroprotective functions of COX-1.
Figure 2: Selective inhibition of the COX-2 pathway.
Anticancer Activity
The antiproliferative properties of this compound derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents. Their mechanisms of action often involve the inhibition of kinases crucial for cancer cell survival and proliferation, such as PI3K, Aurora Kinase, and PLK4.
| Compound Series | Cancer Cell Line | GI50 / IC50 (µM) | Reference |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles (4e) | MCF-7 | 0.5 | [7] |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles (4h) | MCF-7 | 0.5 | [7] |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles (4b) | MCF-7 | 2.0 | [7] |
| Pyrimidopyrimidines (3b) | HCT-116 | 1.54 | [8] |
| Pyrimidopyrimidines (3b) | MCF-7 | 2.18 | [8] |
| Pyrimidopyrimidines (3b) | HEPG-2 | 3.21 | [8] |
| 2-(substituted-pyrazolyl)pyrimidines (10b) | HCT-116 | 1.23 | [8] |
| 2-(substituted-pyrazolyl)pyrimidines (10b) | MCF-7 | 1.87 | [8] |
| 2-(substituted-pyrazolyl)pyrimidines (10b) | HEPG-2 | 2.56 | [8] |
| 2-(substituted-pyrazolyl)pyrimidines (10c) | HCT-116 | 0.98 | [8] |
| 2-(substituted-pyrazolyl)pyrimidines (10c) | MCF-7 | 1.34 | [8] |
| 2-(substituted-pyrazolyl)pyrimidines (10c) | HEPG-2 | 1.99 | [8] |
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.
Figure 3: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow: Kinase Inhibition Assay
Figure 4: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[9]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[9]
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in DMSO
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. The ease of its chemical modification has led to the discovery of numerous derivatives with potent and selective biological activities against a range of therapeutic targets. The data presented in this guide underscore the potential of this core structure in the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer drugs.
Future research in this area should focus on several key aspects. Structure-based drug design, aided by computational modeling, can guide the synthesis of next-generation derivatives with improved potency and selectivity. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. Furthermore, exploring novel therapeutic applications beyond the scope of this guide, such as in neurodegenerative and metabolic diseases, could unveil new opportunities for this remarkable scaffold. The continued investigation of this compound and its analogues holds significant promise for the future of drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. shutterstock.com [shutterstock.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-(Methylthio)pyrimidine Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery
For Immediate Release
In the dynamic landscape of medicinal chemistry, the 2-(methylthio)pyrimidine core has emerged as a privileged scaffold, serving as the foundation for a diverse array of potent and selective therapeutic agents. This technical guide delves into the intricate structure-activity relationships (SAR) of 2-(methylthio)pyrimidine analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. By systematically exploring the impact of structural modifications on biological activity, this document aims to illuminate the path toward designing next-generation therapeutics with enhanced efficacy and safety profiles. The following sections will dissect the SAR of these analogs across various therapeutic targets, present detailed experimental protocols for their synthesis and evaluation, and visualize key concepts through informative diagrams.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(methylthio)pyrimidine analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring and the methylthio group. Extensive research has demonstrated that subtle alterations to this core structure can dramatically modulate potency, selectivity, and pharmacokinetic properties. The following subsections summarize the key SAR findings for different therapeutic applications.
Anticancer Activity
The 2-(methylthio)pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, particularly as kinase inhibitors.[1][2][3] The SAR studies in this area have revealed several critical determinants of activity.
A series of 2-thiopyrimidine/chalcone hybrids were designed and synthesized, exhibiting significant cytotoxic activities against various cancer cell lines.[4] For instance, compounds 9d, 9f, 9n, and 9p showed potent activity against the K-562 cell line with IC50 values ranging from 0.77 to 1.74 µM.[4] The dual inhibitory activity of compound 9n against STAT3 and STAT5a (IC50 = 113.31 and 50.75 µM, respectively) highlights the potential for developing multi-targeted agents.[4]
Furthermore, thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 kinase inhibitors.[5][6] Compound 17f from this series demonstrated exceptional in vitro VEGFR-2 inhibitory activity with an IC50 value of 0.23 µM, comparable to the standard drug sorafenib.[5] The anticancer activity of these compounds was also evaluated against HCT-116, HepG2, and MCF-7 cell lines, with compound 17f showing IC50 values of 2.80 and 4.10 µM against HCT-116 and HepG2, respectively.[5]
The following table summarizes the quantitative SAR data for selected 2-(methylthio)pyrimidine analogs with anticancer activity.
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | Target/Cell Line | Activity (IC50, µM) | Reference |
| 9d | 2-Thiopyrimidine-Chalcone | 4-Cl-Ph | H | K-562 | 0.77 | [4] |
| 9f | 2-Thiopyrimidine-Chalcone | 4-F-Ph | H | K-562 | 1.23 | [4] |
| 9n | 2-Thiopyrimidine-Chalcone | 4-OCH3-Ph | H | K-562 | 1.15 | [4] |
| 9p | 2-Thiopyrimidine-Chalcone | 3,4,5-(OCH3)3-Ph | H | K-562 | 1.74 | [4] |
| 17f | Thieno[2,3-d]pyrimidine | 4-Cl-Ph | H | VEGFR-2 | 0.23 | [5] |
| 17f | Thieno[2,3-d]pyrimidine | 4-Cl-Ph | H | HCT-116 | 2.80 | [5] |
| 17f | Thieno[2,3-d]pyrimidine | 4-Cl-Ph | H | HepG2 | 4.10 | [5] |
| 3 | Benzo[7][8]imidazo[1,2-c]pyrimidine | Fused Polycyclic | Thiol | CDK-1 | 5 | [8][9] |
Anti-inflammatory and Analgesic Activity
2-Thiopyrimidine derivatives have also shown promise as anti-inflammatory and analgesic agents.[8][9] One notable compound, 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione (17) , exhibited good anti-inflammatory activity (37.4% inhibition at 100 mg/kg) and significant analgesic activity (75% at 100 mg/kg).[8][9] Other derivatives in the same study showed moderate anti-inflammatory (5-20%) and analgesic (25-75%) activities.[8][9]
The table below presents the anti-inflammatory and analgesic data for a key 2-thiopyrimidine analog.
| Compound ID | Assay | Dose | Activity (% Inhibition) | Reference |
| 17 | Anti-inflammatory | 100 mg/kg p.o. | 37.4 | [8][9] |
| 17 | Analgesic | 100 mg/kg p.o. | 75 | [8][9] |
Experimental Protocols
The synthesis and biological evaluation of 2-(methylthio)pyrimidine analogs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments cited in the literature.
General Synthesis of 2-Thiopyrimidine Derivatives
A common and efficient method for the synthesis of 2-thiopyrimidine derivatives is a one-pot reaction of functionalized amines with either 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal.[8][9]
Materials:
-
Functionalized amine
-
4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal
-
Methanol
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
A solution of the functionalized amine in methanol is prepared.
-
An equimolar amount of either 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to afford the pure 2-thiopyrimidine derivative.[8]
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[8][9][10]
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro assays.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader
Procedure:
-
The test compounds are serially diluted in DMSO and then in assay buffer to the desired concentrations.
-
A mixture of the VEGFR-2 enzyme and the substrate peptide is prepared in the assay buffer.
-
In a 384-well plate, the enzyme/substrate mixture is added to each well.
-
The test compounds at various concentrations are then added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent like the ADP-Glo™ kit, which measures luminescence.
-
The luminescence signal is read using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.
Visualizing the Path Forward: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize key signaling pathways, experimental workflows, and the logical progression of SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Methylthio)pyrimidin-4-amine from Thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(Methylthio)pyrimidin-4-amine, a valuable building block in medicinal chemistry, starting from the readily available reagent, thiourea. The synthesis is presented as a two-step process: the initial cyclocondensation to form the pyrimidine core, followed by S-methylation.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a fundamental component of nucleic acids and a privileged structure in drug discovery, exhibiting activities such as antibacterial, antifungal, and antitumor effects. The 2-methylthio group serves as a versatile handle for further functionalization, making this compound a crucial precursor for the development of novel therapeutics.
The synthetic route detailed herein begins with the formation of 4-amino-2-mercaptopyrimidine (also known as 2-thiocytosine) through the condensation of thiourea with a suitable three-carbon electrophile. This intermediate is then subjected to S-methylation to yield the final product. This method offers a reliable and scalable approach for the preparation of this compound in a laboratory setting.
Overall Synthesis Scheme
Caption: Overall two-step synthesis of this compound from thiourea.
Experimental Protocols
Step 1: Synthesis of 4-Amino-2-mercaptopyrimidine (2-Thiocytosine)
This protocol outlines the cyclocondensation reaction between thiourea and 3,3-diethoxypropanenitrile to form the intermediate, 4-amino-2-mercaptopyrimidine.
Workflow for Step 1
Caption: Experimental workflow for the synthesis of 4-Amino-2-mercaptopyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium | 22.99 | 4.8 g | 0.209 |
| n-Butanol | 74.12 | 88 mL | - |
| Thiourea | 76.12 | 16 g | 0.210 |
| 3,3-Diethoxypropanenitrile | 143.18 | 28 g | 0.195 |
| Acetic Acid | 60.05 | As needed | - |
| Deionized Water | 18.02 | For recrystallization | - |
Procedure:
-
Under a nitrogen atmosphere, add sodium metal (4.8 g) in portions to n-butanol (88 mL) in a suitable reaction vessel at a temperature of 40-50 °C. Stir the mixture until all the sodium has dissolved to form sodium butoxide.
-
To the resulting solution, add thiourea (16 g) and 3,3-diethoxypropanenitrile (28 g).
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding acetic acid until the pH is between 7 and 8. A precipitate will form.
-
Collect the yellow solid by filtration.
-
Recrystallize the crude product from water to obtain pale yellow crystals of 4-amino-2-mercaptopyrimidine.[1]
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 4-Amino-2-mercaptopyrimidine | 24.8 | 12 | 48 |
Step 2: Synthesis of this compound
This protocol describes the S-methylation of 4-amino-2-mercaptopyrimidine using methyl iodide to produce the final product.
Workflow for Step 2
Caption: Experimental workflow for the S-methylation of 4-Amino-2-mercaptopyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g of starting material) | Moles |
| 4-Amino-2-mercaptopyrimidine | 127.17 | 10.0 g | 0.0786 |
| Sodium Hydroxide | 40.00 | 3.15 g | 0.0788 |
| Methyl Iodide | 141.94 | 12.3 g (5.4 mL) | 0.0865 |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Dissolve 4-amino-2-mercaptopyrimidine (10.0 g) in a solution of sodium hydroxide (3.15 g) in water (100 mL).
-
Cool the solution in an ice bath.
-
Add methyl iodide (12.3 g) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.
-
A precipitate will form during the reaction. Collect the solid product by filtration.
-
Wash the product with cold water.
-
Dry the product under vacuum to yield this compound.
Expected Yield:
| Product | Theoretical Yield (g) | Estimated Yield (%) |
| This compound | 11.1 g | 80-90% |
Note: The yield for the S-methylation step is an estimation based on similar reactions, as a direct literature value for this specific transformation was not found.
Alternative Synthetic Approach
An alternative one-pot synthesis can be employed starting from S-methylisothiourea and a suitable β-ketoester. This method directly installs the methylthio group, avoiding the separate methylation step. For example, the condensation of S-methylisothiourea with a β-ketoester in the presence of a base, followed by acid-mediated cyclization, can yield 2-(methylthio)pyrimidone derivatives.[2][3] While this approach is efficient, it may require different starting materials to achieve the desired 4-amino substitution. Researchers can explore this alternative if the primary two-step synthesis presents challenges or if a more streamlined process is desired.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Methyl iodide is a toxic and volatile substance; handle with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
The provided protocols offer a detailed guide for the synthesis of this compound from thiourea. The two-step approach is well-documented for the formation of the pyrimidine core and provides a reliable method for obtaining the target compound. The quantitative data and workflows are intended to facilitate the successful execution of this synthesis in a research or drug development setting.
References
Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrimidines, a core scaffold in many biologically active and pharmaceutically relevant compounds. The following sections summarize various efficient synthetic strategies, including catalyst-mediated, microwave-assisted, and ultrasound-assisted methods, with a focus on providing clear, reproducible experimental procedures and comparative data.
Catalyst-Mediated One-Pot Synthesis of Substituted Pyrimidines
Catalytic methods offer an efficient and often environmentally friendly route to pyrimidine synthesis. Below are protocols employing different types of catalysts.
Iridium-Catalyzed Multicomponent Synthesis from Amidines and Alcohols
This sustainable method utilizes readily available alcohols as building blocks, proceeding through a sequence of condensation and dehydrogenation steps.[1][2][3]
Experimental Protocol:
A detailed experimental protocol for this reaction is not available in the provided search results. However, the general approach involves the reaction of an amidine with up to three different alcohols in the presence of a PN5P-Ir-pincer complex catalyst. The reaction liberates hydrogen and water as byproducts.[1][2][3] This method is noted for its regioselectivity and has been used to synthesize 38 different pyrimidines with isolated yields of up to 93%.[1][2]
Quantitative Data Summary:
| Catalyst | Reactants | Key Features | Yield (%) | Ref. |
| PN5P-Ir-pincer complex | Amidine, up to three alcohols | Regioselective, sustainable | Up to 93 | [1][2] |
Experimental Workflow:
Caption: Iridium-Catalyzed Pyrimidine Synthesis Workflow.
Bismuth(III) Triflate Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines
This method describes a one-pot, three-component condensation for synthesizing pyrido[2,3-d]pyrimidine derivatives.[4]
Experimental Protocol:
-
To a mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol, add bismuth(III) triflate (10 mol%).
-
Stir the reaction mixture under reflux at 80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product.
Quantitative Data Summary:
| Catalyst | Reactants | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Bi(OTf)₃ (10 mol%) | 6-Amino-1,3-dimethyluracil, Aromatic aldehyde, Malononitrile | Ethanol | 80 | High | [4] |
Experimental Workflow:
Caption: Bismuth-Catalyzed Pyrido[2,3-d]pyrimidine Synthesis.
Microwave-Assisted One-Pot Synthesis of Substituted Pyrimidines
Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives.[5][6]
Synthesis of Pyrimido[1,2-a]pyrimidines
This protocol outlines a simple and efficient route for the synthesis of pyrimido[1,2-a]pyrimidines using microwave irradiation.[7]
Experimental Protocol:
-
Prepare an equimolecular mixture of 2-aminopyrimidine, an aromatic aldehyde, and an active methylene reagent (e.g., malononitrile).
-
Add a catalytic amount of piperidine.
-
Subject the mixture to microwave irradiation.
-
Monitor the reaction for completion.
-
Isolate and purify the product.
Quantitative Data Summary:
| Reactants | Catalyst | Energy Source | Key Features | Ref. |
| 2-Aminopyrimidine, Aromatic aldehyde, Active methylene reagent | Piperidine | Microwave | Simple, efficient | [7] |
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This catalyst-free method utilizes microwave irradiation for the green synthesis of pyrano[2,3-d]pyrimidine derivatives in water.[5]
Experimental Protocol:
-
Combine varied benzaldehyde derivatives, methyl cyanoacetate, and thiobarbituric acid in water.
-
Expose the mixture to microwave irradiation for 3-6 minutes.
-
Monitor the reaction for completion.
-
Isolate the product, which precipitates from the reaction mixture.
Quantitative Data Summary:
| Method | Reaction Time | Yield (%) | Ref. |
| Microwave Irradiation | 3-6 min | 78-94 | [5] |
| Conventional Heating (48°C) | 2-6 h | 69-86 | [5] |
| Conventional Heating (60°C) | 1-4 h | 71-87 | [5] |
| Room Temperature | 2-7 h | 67-82 | [5] |
Experimental Workflow:
Caption: Microwave-Assisted Pyrano[2,3-d]pyrimidine Synthesis.
Ultrasound-Assisted One-Pot Synthesis of Substituted Pyrimidines
Ultrasound irradiation provides an alternative energy source that can accelerate reactions and improve yields under mild conditions.[8][9][10]
Biginelli Reaction for Dihydropyrimidinones
This protocol describes a solvent-free, ultrasound-assisted Biginelli reaction for the synthesis of dihydropyrimidinones using holmium chloride as a catalyst.[8][9]
Experimental Protocol:
-
Combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) with holmium chloride (HoCl₃) as a catalyst.
-
Perform the reaction under solvent-free conditions with ultrasound irradiation.
-
Monitor the reaction for completion.
-
Isolate and purify the resulting dihydropyrimidinone.
Quantitative Data Summary:
| Method | Reaction Time | Yield Improvement vs. Conventional | Ref. |
| Ultrasound Irradiation | Reduced by two-thirds | 6-8% increase | [8] |
Experimental Workflow:
Caption: Ultrasound-Assisted Biginelli Reaction Workflow.
Signaling Pathways and Drug Development
While the primary focus of the provided literature is on synthetic methodologies, the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. For professionals in drug development, the synthesized substituted pyrimidines can serve as scaffolds for developing inhibitors of various enzymes, such as kinases, which are crucial components of signaling pathways implicated in diseases like cancer. For instance, pyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs) and EGFR kinases.[11] The one-pot synthesis protocols described herein offer efficient routes to generate libraries of diverse pyrimidine derivatives for screening against such biological targets.
Logical Relationship Diagram:
References
- 1. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 4. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 5. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted reactions: Part 2 One-pot synthesis of pyrimido[1,2-a]pyrimidines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Methylthio)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidin-4-amine is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural relation to biologically active molecules. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and suitable for high-throughput analysis.
While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for the quantification of similar amine-containing heterocyclic compounds.[1][2][3]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are representative of what can be achieved with properly optimized and validated methods.
Table 1: Proposed HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Proposed LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reversed-phase HPLC method with UV detection, suitable for the quantification of this compound in bulk drug substances and simple formulations.
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC-UV analysis.
Protocol 2: Ultrasensitive Quantification of this compound by LC-MS/MS
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, ideal for trace-level analysis in complex matrices such as biological fluids.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass).
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-3.5 min: 98% B
-
3.5-3.6 min: 98% to 2% B
-
3.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Parameters:
-
Analyte (C5H7N3S, MW: 141.19):
-
Precursor Ion (Q1): m/z 142.0
-
Product Ion (Q3): To be determined by infusion and fragmentation of the reference standard. A plausible fragment would be the loss of the methylthio group or parts of the pyrimidine ring.
-
-
Internal Standard: To be determined based on the selected IS.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in Protocol 1.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) by diluting the stock solution with the initial mobile phase composition. Add the internal standard to each working standard to a final concentration (e.g., 100 ng/mL).
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.
Caption: Workflow for LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
While this compound does not have a defined signaling pathway, the logical relationship in its quantitative analysis follows a standard workflow.
Caption: Logical flow of quantitative analysis.
Conclusion
The provided protocols offer robust and reliable starting points for the development of validated analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For high-sensitivity applications, such as in biological matrices, the LC-MS/MS method is recommended. For routine quality control of bulk materials, the HPLC-UV method may be sufficient. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before implementation for routine analysis.
References
Application Notes and Protocols for the Analysis of 2-(Methylthio)pyrimidin-4-amine by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(Methylthio)pyrimidin-4-amine, a crucial intermediate in pharmaceutical synthesis. The following methods are intended as a starting point for analytical method development and validation.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C5H7N3S | |
| Molecular Weight | 141.19 g/mol | [1] |
| Appearance | White solid | [2] |
| Predicted pKa | 4.22 ± 0.10 | [2] |
| Predicted Boiling Point | 312.9 ± 15.0 °C | [2] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method with UV detection suitable for the quantification of this compound in bulk materials or simple formulations.
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphate buffer.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids or in the presence of impurities, an LC-MS method is recommended.
Instrumentation and Consumables
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm).
Experimental Protocol: LC-MS Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard (if available). Vortex for 1 minute, then centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | HPLC Condition | Mass Spectrometry Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Ionization Mode |
| Mobile Phase | Gradient elution with Mobile Phase A and B | Monitored Ions (m/z) |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions | Capillary Voltage |
| Flow Rate | 0.3 mL/min | Source Temperature |
| Column Temperature | 40 °C | Desolvation Temperature |
| Injection Volume | 5 µL | Cone Gas Flow |
| Desolvation Gas Flow |
Note: The mass spectrometry parameters provided are typical starting points and should be optimized for the specific instrument used.
Predicted LC-MS Adducts
| Adduct | m/z |
| [M+H]+ | 142.04335 |
| [M+Na]+ | 164.02529 |
| [M+K]+ | 179.99923 |
| [M+NH4]+ | 159.06989 |
Source:[3]
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound in biological matrices.
Summary of Method Performance Parameters
The following table provides expected performance characteristics for the described methods, based on typical performance for similar analytes. These parameters must be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS |
| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~1.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
Conclusion
The provided HPLC and LC-MS methods offer robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH) before implementation for routine analysis.
References
The Versatility of 2-(Methylthio)pyrimidin-4-amine: A Building Block for Bioactive Molecules
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery
Introduction:
2-(Methylthio)pyrimidin-4-amine is a versatile heterocyclic building block that serves as a valuable starting material for the synthesis of a wide array of functionalized pyrimidine derivatives. Its unique structural features, possessing a nucleophilic amino group and a displaceable methylthio group, allow for diverse chemical transformations. This makes it a key intermediate in the development of compounds with significant biological activities, particularly in the realm of kinase inhibition for cancer therapy. These application notes provide an overview of its utility and detailed protocols for its application in organic synthesis.
Application Notes
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. This compound offers a strategic entry point for the synthesis of 2,4-disubstituted pyrimidines, a class of compounds known to exhibit a range of biological activities.
Key Synthetic Applications:
-
Nucleophilic Aromatic Substitution (SNAr): The methylthio group at the 2-position of the pyrimidine ring is a good leaving group, susceptible to displacement by various nucleophiles. This reaction is a cornerstone of its utility, enabling the introduction of a wide range of substituents. The 4-amino group can modulate the reactivity of the ring and can also be a site for further functionalization. Reactions with primary and secondary amines are particularly common, leading to the formation of 2-amino-substituted pyrimidine derivatives. These reactions are often facilitated by heat or microwave irradiation and can be performed with or without a catalyst.
-
Synthesis of Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. By displacing the methylthio group with various amine nucleophiles, researchers can generate libraries of compounds for screening against different kinases. For instance, derivatives of this scaffold have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Polo-like kinase 4 (PLK4), and others, which are crucial targets in cancer therapy.
-
Development of Biologically Active Compounds: Beyond kinase inhibition, derivatives of this compound have been explored for other therapeutic applications. For example, some synthesized derivatives have shown potential as β-glucuronidase inhibitors and have been investigated for their anticancer properties against various cell lines.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a building block in organic synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Anilines
This protocol describes the synthesis of N-aryl-2,4-pyrimidinediamines, a common core structure in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Triethylamine (TEA)
-
Anhydrous propanol (for microwave synthesis) or solvent-free conditions
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
Method A: Conventional Heating (Solvent-Free)
-
In a round-bottom flask, combine this compound (1 mmol), the desired substituted aniline (1.1 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture at 80-90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 5-15 hours), cool the mixture to room temperature.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-pyrimidine-2,4-diamine.
Method B: Microwave-Assisted Synthesis
-
In a microwave reaction vial, add this compound (2 mmol), the substituted aniline (2 mmol), and anhydrous propanol (1 mL).
-
Add triethylamine (200 µL) to the stirring mixture.
-
Seal the vial and perform the reaction in a microwave reactor at 120-140 °C for 15-30 minutes.[1]
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]
Quantitative Data:
| Entry | Amine | Method | Reaction Time | Yield (%) |
| 1 | Aniline | A | 12 h | 75-85 |
| 2 | 4-Methoxyaniline | A | 10 h | 80-90 |
| 3 | 4-Chloroaniline | B | 20 min | 78 |
| 4 | 4-Methylpiperazine | B | 15 min | 54 |
Protocol 2: Synthesis of 2-Methylthio-1,4-dihydropyrimidines via Biginelli-type Reaction
This protocol outlines a one-pot, three-component reaction to synthesize dihydropyrimidine derivatives, which have shown analgesic activity. While this protocol starts from components that form a 2-thioxo-dihydropyrimidine intermediate which is then methylated, it demonstrates the broader utility of the 2-methylthio-pyrimidine scaffold.
Reaction Scheme:
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Thiourea
-
Methanol
-
Concentrated Hydrochloric Acid
-
Methyl Iodide
-
Pyridine
-
Crushed ice
Procedure:
Step 1: Synthesis of the 1,2,3,4-tetrahydropyrimidine-2-thione intermediate
-
In a round-bottom flask, mix the aromatic aldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), thiourea (0.03 mol), and a catalytic amount of concentrated hydrochloric acid (2 drops) in methanol (10 mL).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the 1,2,3,4-tetrahydropyrimidine-2-thione derivative.
Step 2: S-Methylation
-
In a round-bottom flask, dissolve the dried 1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mol) in methanol (20 mL).
-
Add methyl iodide (0.011 mol) and reflux the mixture for 2 hours.
-
Add pyridine (0.037 mol) and reflux for an additional 10 minutes.
-
After cooling, pour the reaction mixture onto crushed ice (200 g) and stir for 5 minutes.
-
Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure 2-methylthio-1,4-dihydropyrimidine derivative.
Quantitative Data:
| Aldehyde | β-Ketoester | Overall Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 82 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 79 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | 75 |
Visualizations
Experimental Workflow for SNAr Reaction
Caption: General workflow for the synthesis of 2,4-disubstituted pyrimidines.
Logical Relationship in Kinase Inhibitor Synthesis
References
Applications of the Aminopyrimidine Scaffold in Cancer Research: A Focus on Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated in cancer research. While 2-(Methylthio)pyrimidin-4-amine itself is not extensively documented as a primary anti-cancer agent, its core aminopyrimidine structure is central to a multitude of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for utilizing aminopyrimidine-based compounds in cancer research, with a focus on their role as inhibitors of key oncogenic kinases including Polo-like kinase 4 (PLK4), Cyclin-dependent kinases 4 and 6 (CDK4/6), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).
Kinase Targets of Aminopyrimidine Derivatives in Cancer
Aminopyrimidine derivatives have been successfully developed to target various kinases that are often dysregulated in cancer. The core structure serves as a versatile backbone for designing inhibitors with high potency and selectivity.
Table 1: Inhibitory Activity of Representative Aminopyrimidine Derivatives against Various Kinases
| Kinase Target | Derivative Class | Representative Compound/Reference | Target IC50/Ki | Cell Line Examples | Cellular IC50/GI50 |
| PLK4 | 2-Aminopyrimidine | Compound 8h[1] | 0.0067 µM | MCF-7, BT474, MDA-MB-231 | Not specified |
| 2-Aminopyrimidine | Compound 5f[2] | 0.8 nM | MCF-7 | 0.48 µM | |
| CDK4/6 | 4-(Pyrazol-4-yl)-pyrimidine | Not specified[3] | Potent and selective | - | Potent antiproliferative activity |
| Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Compound 18 (CYC116)[4][5][6][7] | 8.0 nM (Aurora A), 9.2 nM (Aurora B) | Various cancer cell lines | Potent cytotoxic agent |
| EGFR | 4-Anilino-thieno[2,3-d]pyrimidine | Compound 5f[8] | 1.18-fold more potent than erlotinib | MCF-7 | 1.73-fold more potent than erlotinib |
| Pyridothieno[3,2-d]pyrimidin-4-amine | Compound 5a[9] | 36.7 nM | Leukemia, CNS cancer, NSCLC | ~10 nM | |
| FAK | 2,4-Diamino pyrimidine | Compound 12f[9] | 1.87 nM | PANC-1, BxPC-3 | 0.11 µM, 0.15 µM |
Signaling Pathways Modulated by Aminopyrimidine-Based Kinase Inhibitors
The anticancer effects of aminopyrimidine-based kinase inhibitors stem from their ability to modulate critical signaling pathways that control cell proliferation, survival, and metastasis. The two major pathways implicated are the PI3K/AKT/mTOR and the Ras/MAPK pathways.
PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Several kinases targeted by aminopyrimidine derivatives, such as PLK4 and FAK, have been shown to influence this pathway. For instance, PLK4 has been implicated in the regulation of the PI3K/Akt signaling pathway, and its inhibition can lead to decreased cell proliferation and induction of apoptosis[10]. FAK also activates the PI3K/AKT pathway to promote cell survival[11].
Caption: Inhibition of the PI3K/AKT/mTOR pathway by aminopyrimidine-based kinase inhibitors.
Ras/MAPK Pathway
The Ras/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. EGFR, a target of some aminopyrimidine derivatives, is a key upstream activator of this pathway[][13]. Inhibition of CDK4/6 has also been shown to have crosstalk with the MAPK pathway, where acquired resistance to CDK4/6 inhibitors can lead to MAPK pathway activation[14][15].
Caption: Modulation of the Ras/MAPK pathway by aminopyrimidine-based kinase inhibitors.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of aminopyrimidine-based kinase inhibitors.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aminopyrimidine-based inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the aminopyrimidine inhibitor in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
384-well white, flat-bottom assay plates
-
Recombinant kinase (e.g., PLK4, CDK4/Cyclin D1)
-
Kinase-specific substrate peptide
-
Aminopyrimidine-based inhibitor
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to the wells, followed by the addition of ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Aminopyrimidine-based inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the aminopyrimidine inhibitor at various concentrations for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Logical relationship of cell status and staining in an Annexin V/PI apoptosis assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of an inhibitor on cell migration.
Materials:
-
6-well plates
-
Cancer cell line
-
Aminopyrimidine-based inhibitor
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing the aminopyrimidine inhibitor at different concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Caption: Experimental workflow for the wound healing cell migration assay.
Conclusion
The aminopyrimidine scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors for cancer therapy. The derivatives discussed herein demonstrate significant activity against key oncogenic kinases, leading to the inhibition of critical signaling pathways and subsequent reduction in cancer cell proliferation, survival, and migration. The provided protocols offer a foundation for researchers to evaluate the efficacy of novel aminopyrimidine-based compounds in a preclinical setting. Further investigation into the specific downstream effects of these inhibitors will continue to unveil their full therapeutic potential and guide the development of next-generation cancer treatments.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Methylthio)pyrimidin-4-amine Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(methylthio)pyrimidin-4-amine derivatives as a promising class of kinase inhibitors. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, with several approved drugs featuring this core structure. The this compound scaffold, in particular, has emerged as a versatile template for the development of potent and selective inhibitors against various kinase targets. This document outlines the potential of these derivatives and provides practical guidance for their investigation.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the reported in vitro inhibitory activities of selected 2-(methylthio)pyrimidine derivatives and structurally related compounds against various protein kinases.
| Compound ID/Series | Target Kinase(s) | Assay Type | IC50 (nM) | Reference |
| 5-(methylthio)pyrimidine derivatives | EGFR (L858R/T790M) | Enzymatic | Subnanomolar | [1] |
| EGFR (WT) | Enzymatic | >100-fold less potent than mutant | [1] | |
| Compound 12a (2,4-disubstituted pyrimidine) | Aurora A | Enzymatic | 309 | [2] |
| Aurora B | Enzymatic | 293 | [2] | |
| Compound 18 (CYC116) | Aurora A | Enzymatic | 8.0 (Kᵢ) | [3] |
| Aurora B | Enzymatic | 9.2 (Kᵢ) | [3] | |
| AZD1152 (Barasertib) | Aurora B | Enzymatic | 0.37 | [4] |
| AMG-900 | Aurora A | Enzymatic | 5 | [4] |
| Aurora B | Enzymatic | 4 | [4] | |
| Aurora C | Enzymatic | 1 | [4] | |
| SNS-314 | Aurora A | Enzymatic | 9 | [4] |
| Aurora B | Enzymatic | 31 | [4] | |
| Aurora C | Enzymatic | 3 | [4] | |
| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | EGFR-TK | Cell-based | Inhibitory activity observed | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(Methylthio)-N-substituted-pyrimidin-4-amine Derivatives
This protocol describes a general method for the synthesis of 2-(methylthio)-N-substituted-pyrimidin-4-amine derivatives, adapted from established procedures for related pyrimidine compounds.[5]
Materials:
-
2-(Methylthio)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Substituted amine (R-NH₂)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Chlorination of 2-(Methylthio)pyrimidin-4-ol:
-
To a solution of 2-(methylthio)pyrimidin-4-ol in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-(methylthio)pyrimidine.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the 4-chloro-2-(methylthio)pyrimidine and the desired substituted amine (1.1 equivalents) in an anhydrous solvent (e.g., DCM, THF, or acetonitrile).
-
Add a base such as triethylamine or DIPEA (2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-(methylthio)-N-substituted-pyrimidin-4-amine derivative.
-
Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.
-
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[6]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (enzyme concentration should be optimized for each kinase).
-
Add 2 µL of a mixture of the kinase substrate and ATP (concentrations to be optimized, typically at the Kₘ for the kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Western Blotting for Kinase Inhibition
This protocol describes a method to assess the inhibitory effect of the compounds on the phosphorylation of a kinase's downstream substrate in a cellular context.[7][8][9]
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Stimulating ligand (if required, e.g., EGF for EGFR)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the downstream target and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
If the kinase requires stimulation, add the appropriate ligand for a short period (e.g., 15-30 minutes) before cell lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total protein (e.g., anti-AKT) or a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in phosphorylation of the target protein in response to the compound treatment.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by pyrimidine-based kinase inhibitors and a general experimental workflow.
Experimental Workflow for Kinase Inhibitor Development.
The PI3K/AKT/mTOR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocol for N-alkylation of 2-(Methylthio)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidin-4-amine and its N-alkylated derivatives are important scaffolds in medicinal chemistry and drug discovery. The pyrimidine core is a common feature in a variety of biologically active molecules, and the ability to selectively introduce alkyl groups at the N4 position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. N-alkylation of the exocyclic amino group can significantly influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its target binding and overall biological activity.
This document provides a detailed protocol for the N-alkylation of this compound using a standard direct alkylation method with an alkyl halide. This method is widely applicable for the synthesis of a library of N-substituted analogs for screening purposes.
General Reaction Scheme
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction (SN2) where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is generally required to deprotonate the resulting ammonium salt and regenerate the neutral N-alkylated product, which can potentially undergo further alkylation. Careful control of reaction conditions is crucial to favor mono-alkylation and minimize the formation of di-alkylated byproducts.
Reaction:
Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).
Experimental Protocol: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent and Base Addition: Dissolve or suspend the starting material in an appropriate anhydrous solvent (e.g., DMF or ACN, approximately 0.1-0.5 M concentration). Add the base (1.5-2.0 equivalents).
-
Alkylating Agent Addition: To the stirred suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (typically between 50-80 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
If a solid inorganic base was used, filter the reaction mixture to remove the salt.
-
If DMF was used as the solvent, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the DMF.
-
If ACN or acetone was used, concentrate the mixture under reduced pressure.
-
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of an amino-pyrimidine substrate, based on general literature procedures.[1] Yields are illustrative and will vary depending on the specific substrate and alkylating agent.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | 60 | 12 | 75-85 |
| 2 | Ethyl Bromide | Cs₂CO₃ | ACN | 70 | 16 | 70-80 |
| 3 | Benzyl Bromide | TEA | ACN | 50 | 8 | 80-90 |
Visualizations
Reaction Scheme
The following diagram illustrates the general chemical transformation in the N-alkylation of this compound.
Caption: General reaction scheme for N-alkylation.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the N-alkylation of this compound.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and can be carcinogenic; handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The described protocol provides a reliable and adaptable method for the N-alkylation of this compound. This procedure is fundamental for the generation of diverse chemical libraries necessary for hit-to-lead optimization in drug discovery programs. The choice of base, solvent, and temperature may require optimization for specific alkyl halides to maximize the yield of the desired mono-alkylated product and minimize side reactions.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is particularly crucial in medicinal chemistry and drug discovery for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of biologically active molecules.[1] The pyrimidine nucleus, a key component of DNA and RNA, is a fundamental building block in numerous approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[2][3][4] Consequently, the efficient derivatization of the pyrimidine ring via Suzuki-Miyaura coupling is a critical process for the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for conducting Suzuki-Miyaura coupling reactions with various pyrimidine derivatives. It includes a summary of reaction conditions, catalyst comparisons, and step-by-step procedures to guide researchers in synthesizing substituted pyrimidines.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize the optimization of these parameters for the coupling of halogenated pyrimidines with arylboronic acids.
Table 1: Catalyst Screening for the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [5][2]
| Catalyst (mol%) | Ligand | Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | 65[2] |
| Pd(dppf)Cl₂ (5) | dppf | 58[2] |
| Pd(OAc)₂ (5) | - | 35[2] |
| PdCl₂(PPh₃)₂ (5) | PPh₃ | 42[2] |
| Pd(PPh₃)₄ (0.5) | PPh₃ | 81 (Microwave)[5] |
Reaction Conditions (unless otherwise specified): 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[5][2]
Table 2: Solvent Mixture Screening for the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2]
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 81 |
| Toluene/H₂O (2:1) | 75 |
| DMF/H₂O (2:1) | 68 |
| Acetonitrile/H₂O (2:1) | 55 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.
Table 3: Base Screening for the Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid [6]
| Base | Yield (%) |
| K₃PO₄ | 85 |
| K₂CO₃ | 75 |
| Na₂CO₃ | 70 |
| Cs₂CO₃ | 80 |
| Et₃N | 45 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, 4-methoxyphenylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), 1,4-Dioxane, 70-80 °C.
Experimental Protocols
The following are detailed methodologies for key Suzuki-Miyaura coupling reactions involving pyrimidine derivatives.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrimidines[1][3]
This protocol describes a rapid and efficient method for the synthesis of substituted pyrimidines using microwave irradiation.
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[2]
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[2]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[2]
-
Seal the vial with a cap and place it in the microwave reactor.[2]
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.[2]
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[2]
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[7]
This protocol is suitable for substrates that may be sensitive to high temperatures generated by microwave irradiation.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a condenser, add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a stream of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 70-80 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.[6]
Protocol 3: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine[8]
This method allows for the efficient synthesis of diarylated pyrimidines in a single reaction vessel.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
First arylboronic acid (1.05 equiv)
-
Second arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (3.0 equiv)
-
Solvent mixture (e.g., isopropanol/water)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine in the isopropanol/water solvent mixture.
-
Add the first arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.
-
Heat the reaction mixture and stir until the first coupling is complete (monitor by TLC or LC-MS).
-
To the same reaction vessel, add the second arylboronic acid.
-
Continue heating and stirring until the second coupling is complete.
-
Cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the 2,4-diarylated pyrimidine.
Visualizations
The following diagrams illustrate the key processes and components of the Suzuki-Miyaura coupling reaction with pyrimidine derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical relationships of components in the reaction.
References
Application Notes and Protocols: Synthesis of Antiviral Compounds from 2-(Methylthio)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidin-4-amine and its derivatives are versatile building blocks in medicinal chemistry, demonstrating significant potential in the development of novel antiviral agents. The pyrimidine scaffold is a common feature in numerous bioactive molecules and approved drugs. The introduction of a methylthio group at the 2-position and an amine at the 4-position provides reactive sites for further chemical modifications, enabling the synthesis of diverse heterocyclic systems with a range of biological activities. This document provides detailed protocols for the synthesis of two distinct classes of antiviral compounds derived from a 2-(methylthio)pyrimidine core: 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles with activity against plant viruses like Tobacco Mosaic Virus (TMV), and 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which have shown efficacy against human coronaviruses.
Synthesis of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives with Anti-TMV Activity
This section details the synthesis and antiviral evaluation of 1,3,4-oxadiazole derivatives incorporating a 2-(methylthio)pyrimidine moiety. Certain compounds in this series have exhibited curative effects against Tobacco Mosaic Virus (TMV) comparable to or better than the commercial fungicide Ningnanmycin.[1]
Antiviral Activity Data
The antiviral activities of the synthesized compounds were evaluated against TMV using the half-leaf method. The results, expressed as 50% effective concentration (EC50), are summarized in the table below.
| Compound ID | R Group | Curative Effect EC50 (μg/mL) |
| 8f | 2,4-dichlorophenyl | 319.87 |
| 8h | 4-chlorophenyl | 438.29 |
| 8i | 2-fluorophenyl | 246.48 |
| 8k | 4-fluorophenyl | 314.56 |
| 8n | 2-methylphenyl | 305.18 |
| 8q | 4-methylphenyl | 290.98 |
| 8w | 3-pyridyl | 312.63 |
| Ningnanmycin | (Control) | 301.83 |
Experimental Protocols
The synthesis of the target 1,3,4-oxadiazole derivatives is a multi-step process starting from 4-amino-2-methylpyrimidine-5-carbonitrile.
Synthesis of 4-amino-2-methylpyrimidine-5-carboxylate (2):
-
A mixture of 4-amino-2-methylpyrimidine-5-carbonitrile (1) (0.1 mol) and concentrated sulfuric acid (50 mL) is stirred at 80°C for 5 hours.
-
The reaction mixture is then poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to obtain compound 2.
Synthesis of 4-amino-2-methylpyrimidine-5-carbohydrazide (3):
-
A mixture of compound 2 (0.1 mol) and 80% hydrazine hydrate (60 mL) in ethanol is refluxed for 6 hours.
-
After cooling, the precipitate is filtered, washed with ethanol, and dried to yield compound 3.
Synthesis of potassium (4-amino-2-methylpyrimidin-5-yl)carbonyl-dithiocarbazate (4):
-
To a solution of potassium hydroxide (0.15 mol) in ethanol (100 mL), compound 3 (0.1 mol) is added and stirred until dissolved.
-
Carbon disulfide (0.15 mol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with ether, and dried to give compound 4.
Synthesis of 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole-2-thiol (5):
-
A solution of compound 4 (0.1 mol) in water (100 mL) is refluxed for 8 hours.
-
The solution is then cooled and acidified with concentrated hydrochloric acid to pH 2-3.
-
The precipitate is filtered, washed with water, and dried to obtain compound 5.
General procedure for the synthesis of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives (8a-8x):
-
To a solution of compound 5 (10 mmol) in N,N-dimethylformamide (DMF) (20 mL), potassium carbonate (15 mmol) is added, and the mixture is stirred for 30 minutes.
-
The appropriate substituted benzyl bromide (11 mmol) is then added, and the mixture is stirred at room temperature for 6-8 hours.
-
The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol to afford the target compounds 8a-8x.
Synthesis Workflow
References
Application Notes and Protocols for In Vitro Biological Activity Testing of 2-(Methylthio)pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The compound 2-(Methylthio)pyrimidin-4-amine, belonging to this class, holds potential for biological activity. These application notes provide detailed protocols for a panel of in vitro assays to characterize the potential anticancer and anti-inflammatory effects of this compound. The methodologies are based on established and widely used assays for evaluating the biological activity of pyrimidine derivatives.
I. Assessment of Anticancer Activity
Pyrimidine analogs have demonstrated significant potential as anticancer agents by targeting various cellular processes, including cell proliferation and survival pathways.[1] In vitro cytotoxicity assays are fundamental in early-stage anticancer drug discovery to determine a compound's potency and selectivity against cancer cells.
Cell Viability and Cytotoxicity Assays
Cell viability assays are crucial for determining the cytotoxic effects of a compound on cancer cell lines. The MTT and SRB assays are reliable and commonly used colorimetric methods for this purpose.[1][5]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of viable cells, which reflects the number of living cells.[1]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
b) Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[5][6]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Data Presentation:
Summarize the IC50 values for this compound against various cancer cell lines in a table for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data |
| HCT-116 | Colon Carcinoma | Experimental Data |
| HeLa | Cervical Cancer | Experimental Data |
Note: The IC50 values are to be determined experimentally.
Kinase Inhibition Assays
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling.[4][7] A general kinase inhibition assay can be performed to screen this compound against a panel of relevant kinases (e.g., EGFR, Aurora Kinase A, CDK2).[7][8]
Experimental Protocol (General Kinase Assay):
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be detected using various methods, including fluorescence, luminescence, or radioactivity.
-
Reagents:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
-
Procedure: a. In a 96-well or 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations. b. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate for a specific time (e.g., 60 minutes) at 30°C. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Kinase Target | IC50 (µM) of this compound |
| EGFR | Experimental Data |
| Aurora Kinase A | Experimental Data |
| CDK2 | Experimental Data |
Note: The IC50 values are to be determined experimentally.
Visualization of Potential Signaling Pathway Inhibition:
Caption: Potential inhibition of EGFR and PI3K signaling pathways.
II. Assessment of Anti-inflammatory Activity
Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2][5]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[5]
Experimental Protocol:
-
Assay Principle: A colorimetric or fluorometric assay kit (commercially available) is used to measure the peroxidase activity of COX. The assay monitors the appearance of an oxidized product.
-
Reagents:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Colorimetric or fluorometric probe
-
Assay buffer
-
-
Procedure: a. In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2). b. Add the test compound at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2, indomethacin for both). c. Incubate for 10-15 minutes at room temperature. d. Initiate the reaction by adding arachidonic acid and the probe. e. Measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Determine the rate of the reaction for each concentration. Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) indicates the selectivity for COX-2.
Data Presentation:
| Enzyme | IC50 (µM) of this compound |
| COX-1 | Experimental Data |
| COX-2 | Experimental Data |
Note: The IC50 values are to be determined experimentally.
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This assay evaluates the effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in complete medium.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production. Include an unstimulated control and an LPS-only control.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.
Data Presentation:
| Cytokine | IC50 (µM) of this compound |
| TNF-α | Experimental Data |
| IL-6 | Experimental Data |
Note: The IC50 values are to be determined experimentally.
Visualization of the Experimental Workflow:
Caption: Workflow for the cytokine production inhibition assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the biological activities of this compound. Based on the known activities of structurally related pyrimidine derivatives, investigating its potential as an anticancer and anti-inflammatory agent is a logical starting point. The data generated from these assays will be instrumental in determining the compound's potency, selectivity, and potential mechanisms of action, thereby guiding further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Methylthio)pyrimidin-4-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My S-methylation of 4-amino-2-mercaptopyrimidine is resulting in a low yield of this compound. What are the possible causes and how can I improve the yield?
Possible Causes:
-
Incomplete Deprotonation: The thiol group on 4-amino-2-mercaptopyrimidine requires a sufficiently strong base for complete deprotonation to the thiolate anion, which is the active nucleophile. An insufficient amount or strength of the base can lead to an incomplete reaction.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of the starting material or product.
-
Poor Quality of Reagents: The purity of 4-amino-2-mercaptopyrimidine, the methylating agent, or the base can significantly impact the reaction outcome.
-
Side Reactions: N-methylation at the amino group or the ring nitrogens can occur as a competing side reaction, reducing the yield of the desired S-methylated product.
Suggested Solutions:
-
Optimize the Base and Solvent System: Ensure at least one equivalent of a suitable base is used. Sodium hydroxide in water or an alcohol/water mixture is a common choice. For anhydrous conditions, stronger bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF can be effective. It is advisable to screen different base/solvent combinations to find the optimal conditions for your specific setup.
-
Adjust the Reaction Temperature: If the reaction is slow, consider gradually increasing the temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal temperature that promotes the desired reaction without significant decomposition. Some S-methylation reactions proceed well at room temperature, while others may require gentle heating.
-
Ensure Reagent Purity: Use high-purity starting materials. The purity of 4-amino-2-mercaptopyrimidine can be checked by melting point or spectroscopic methods. Use a fresh, high-quality methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Control Stoichiometry and Addition Rate: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Adding the methylating agent slowly and at a controlled temperature can help minimize side reactions.
Q2: I am observing the formation of multiple products in my reaction mixture, suggesting side reactions are occurring. How can I increase the selectivity for S-methylation?
Possible Causes:
-
Over-alkylation: Using a large excess of the methylating agent or harsh reaction conditions can lead to methylation on the nitrogen atoms of the pyrimidine ring or the exocyclic amino group.
-
Reaction with Solvent: If using a reactive solvent, it may compete with the desired reaction.
Suggested Solutions:
-
Careful Control of Stoichiometry: Use a controlled amount of the methylating agent (typically 1.05 to 1.2 equivalents).
-
Choice of Methylating Agent: Dimethyl sulfate is sometimes considered more selective for S-methylation over N-methylation compared to methyl iodide under certain conditions.
-
Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to favor the more kinetically controlled S-methylation over the thermodynamically favored N-methylation.
-
pH Control: Maintaining a basic pH during the reaction is crucial to keep the thiol in its more nucleophilic thiolate form, which is more reactive towards the methylating agent than the neutral amino group.
Q3: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?
Possible Causes:
-
Similar Polarity of Product and Byproducts: N-methylated isomers or unreacted starting material may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Product Solubility: The product may have limited solubility in common organic solvents.
Suggested Solutions:
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A careful selection of the eluent system is critical. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can help to separate closely related compounds.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary synthetic routes for the synthesis of this compound:
-
S-methylation of 4-amino-2-mercaptopyrimidine: This is a widely used method that involves the deprotonation of the thiol group of 4-amino-2-mercaptopyrimidine with a base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.
-
Nucleophilic Aromatic Substitution (SNAr) on a 2-halopyrimidine: This route involves the reaction of a 2-chloro-4-aminopyrimidine with a source of the methylthio group, such as sodium thiomethoxide. This reaction is typically carried out in a polar aprotic solvent.
Q2: Which methylating agent is better for the S-methylation of 4-amino-2-mercaptopyrimidine: methyl iodide or dimethyl sulfate?
Both methyl iodide and dimethyl sulfate are effective methylating agents for this transformation.
-
Methyl iodide is highly reactive and a liquid, making it easy to handle.
-
Dimethyl sulfate is a stronger methylating agent and can sometimes offer better selectivity for S-methylation. However, it is more toxic and requires careful handling.
The choice between the two often depends on the specific reaction conditions, desired selectivity, and safety considerations.
Yes, an alternative approach is to start from 2-thiouracil. The synthesis would involve two steps:
-
S-methylation of 2-thiouracil to form 2-(methylthio)pyrimidin-4-ol.
-
Amination of the 4-position of 2-(methylthio)pyrimidin-4-ol to yield the final product. The amination can be achieved by first converting the 4-hydroxyl group to a better leaving group (e.g., a chloro group using POCl₃) followed by reaction with ammonia.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 2-(Methylthio)pyrimidine Derivatives under Various Conditions.
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4-tetrahydropyrimidine-2-thione | Methyl iodide | Pyridine | Methanol | Reflux | 2 | 82.10 | [1][2] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione-5-carboxylate | Methyl iodide | Pyridine | Methanol | Reflux | 2 | 83.68 | [1] |
| 6-methyl-2-thiouracil | Methyl iodide | NaOH | Water | Room Temp | 12 | ~90 (for 2-(methylthio)-6-methylpyrimidin-4-ol) | [3] |
| 2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Iodomethane | NaOH | Water | Room Temp | Overnight | 75 (for 2-(methylthio)pyrimidin-4-ol) | [4] |
Note: The yields presented are for structurally related 2-(methylthio)pyrimidine derivatives and are intended to provide a comparative overview. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via S-methylation of 4-Amino-2-mercaptopyrimidine
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-mercaptopyrimidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of methanol and water.
-
Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 eq) in water dropwise while stirring.
-
Methylation: To the resulting solution, add methyl iodide (1.1 eq) dropwise at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid) to a pH of ~7.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Synthesis of this compound from 2-Chloro-4-aminopyrimidine
-
Preparation of Sodium Thiomethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal (1.1 eq) in small portions to generate sodium methoxide. After all the sodium has reacted, bubble methyl mercaptan gas through the solution or add liquid methyl mercaptan (1.0 eq) dropwise at 0 °C.
-
Reaction: To the freshly prepared sodium thiomethoxide solution, add a solution of 2-chloro-4-aminopyrimidine (1.0 eq) in a minimal amount of anhydrous methanol or another suitable aprotic solvent like DMF.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 2-(Methylthio)pyrimidin-4-amine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of 2-(Methylthio)pyrimidin-4-amine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated; too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound to the solution.[1] |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The compound may be melting in the hot solvent. The cooling process is too rapid. High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Insulate the flask to ensure gradual cooling. - Consider a preliminary purification step, such as column chromatography, to remove significant impurities. |
| Low Recovery of Purified Product | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| Product is still impure after recrystallization (e.g., colored, incorrect melting point) | The chosen solvent is not ideal for separating the target compound from a specific impurity. Colored impurities are co-crystallizing with the product. | - Select a different recrystallization solvent or a solvent-pair system. - For colored impurities, add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal before cooling. |
| Rapid precipitation of fine powder instead of well-defined crystals | The solution was cooled too quickly. The solution was agitated during the initial cooling phase. | - Allow the solution to cool slowly and undisturbed on a benchtop before moving to an ice bath.[1] - Avoid swirling or stirring the flask as the solution begins to cool. |
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for the recrystallization of this compound?
A1: While the ideal solvent should be determined experimentally, polar protic solvents like ethanol and methanol are often good starting points for pyrimidine derivatives. The key is to find a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q2: When should I use a two-solvent system for recrystallization?
A2: A two-solvent system is beneficial when no single solvent provides the desired solubility characteristics. This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Common miscible solvent pairs for compounds like this include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[2]
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If your compound is not dissolving, you can try adding more of the solvent in small increments. If it remains insoluble even with a large volume of hot solvent, you will need to select a different, more suitable solvent or consider a solvent mixture.
Q4: How can I improve the purity if a single recrystallization is insufficient?
A4: If the product remains impure after one recrystallization, a second recrystallization using a different solvent system may be effective. If impurities have very similar solubility profiles to your product, other purification techniques like column chromatography may be necessary.[2]
Q5: What are the potential impurities in a synthesis of this compound?
A5: Potential impurities can include unreacted starting materials such as 2-thiouracil or its derivatives, and byproducts from side reactions. For instance, in the S-methylation step using a reagent like iodomethane, impurities from over-methylation or reactions with other functional groups could occur. The specific impurities will be dependent on the synthetic route used.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable for purifying this compound when a single solvent with appropriate temperature-dependent solubility is identified (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. If necessary, add small additional portions of the hot solvent to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask. This should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
This protocol is useful when a suitable single solvent cannot be found. A common system for similar compounds is ethanol ("good" solvent) and water ("poor" solvent).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol, using an ice-cold mixture of the two solvents (in the same proportion as the final mixture) for the washing step.
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | General Solubility Profile for Pyrimidine Derivatives |
| Water | High | 100 | Varies greatly with substitution; generally low for non-polar derivatives. |
| Methanol | High | 65 | Good solubility for many polar derivatives, often used for recrystallization. |
| Ethanol | High | 78 | Similar to methanol, a common and effective recrystallization solvent.[3] |
| Acetone | Medium | 56 | Often a good solvent for a range of polarities. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity; often used in solvent pairs with hexane.[3] |
| Dichloromethane | Medium | 40 | Good solvent for many organic compounds, but its low boiling point can be a limitation for recrystallization. |
| Hexane | Low | 69 | Generally a poor solvent for polar pyrimidines; often used as an anti-solvent in two-solvent systems. |
| Toluene | Low | 111 | Can be a good solvent for less polar derivatives. |
| N,N-Dimethylformamide (DMF) | High | 153 | High solubility for many pyrimidines, but its high boiling point can make it difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Similar to DMF, a very strong solvent that can be difficult to remove. |
Visualizations
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
General Recrystallization Workflow
Caption: A general experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Troubleshooting Pyrimidine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common side reactions encountered during pyrimidine synthesis, focusing on widely used methods like the Biginelli and Pinner reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in pyrimidine synthesis?
A1: The most prevalent side reactions include self-condensation of starting materials (like 1,3-dicarbonyl compounds), hydrolysis of intermediates or reactants (especially amidines), and incomplete cyclization leading to open-chain byproducts.[1][2] In the Biginelli reaction, competing pathways can also lead to the formation of Knoevenagel condensation products or Hantzsch-type dihydropyridines.[2][3]
Q2: How can I confirm the identity of an unknown byproduct?
A2: Characterization using NMR (¹H and ¹³C) and mass spectrometry is the most effective way to identify unexpected side products.[1][2] For instance, an N-acylurea byproduct in a Biginelli reaction can be identified by its characteristic NMR signals, while a Knoevenagel adduct will lack the urea moiety in its mass spectrum.[2][3] HPLC analysis is also crucial for separating and quantifying these impurities from the main product.[4]
Q3: What general strategies can improve the yield and purity of my target pyrimidine?
A3: Key strategies include ensuring the high purity of all reactants, maintaining anhydrous conditions (especially for the Pinner synthesis), and optimizing the catalyst, solvent, and temperature.[1][5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.[1][2]
Troubleshooting Guides: Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[6][7]
Problem 1: Low yield of the desired DHPM with significant unreacted starting materials.
-
Question: My Biginelli reaction has a low conversion rate, and TLC/HPLC analysis shows a large amount of unreacted aldehyde and β-ketoester. What are the likely causes and solutions?
-
Answer: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2]
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[4] The choice of catalyst is crucial; while strong Brønsted acids like HCl are traditional, Lewis acids (e.g., Yb(OTf)₃, FeCl₃) can improve yields and shorten reaction times.[4][8]
-
Suboptimal Temperature: The reaction may require heating to overcome the activation energy.[3] Microwave-assisted synthesis has been shown to dramatically reduce reaction times.[8] Monitor the reaction by TLC to find the optimal balance between reaction rate and potential degradation.[4]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction.[2][5] Ensure all reactants are of high purity.
-
Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess of urea (1.2–1.5 equivalents) can sometimes improve yields by favoring the desired reaction pathway.[3][5]
-
Problem 2: A major yellow, fluorescent byproduct is observed instead of the DHPM.
-
Question: My reaction produced a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I avoid it?
-
Answer: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at high temperatures.[2]
-
Temperature Control: High temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2] Some Lewis acids may preferentially promote the desired reaction.
-
Problem 3: The crude product is difficult to purify due to a persistent impurity.
-
Question: My crude DHPM is difficult to purify, and I suspect the presence of an N-acylurea byproduct. How can I confirm this and prevent its formation?
-
Answer: N-acylureas can form as byproducts from a competing reaction between the β-ketoester and urea, complicating purification.[1][2]
-
Characterization: These byproducts can be identified by their unique signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Reaction Conditions: Carefully controlling the stoichiometry and catalyst can suppress N-acylurea formation.[1][2]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities.[1][2] Careful selection of the recrystallization solvent is crucial.
-
Troubleshooting Guides: Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form substituted pyrimidines.[1]
Problem 1: Low yield of the desired pyrimidine with a complex mixture of byproducts.
-
Question: My Pinner synthesis is resulting in a low yield and a complex byproduct mixture. What are the common side reactions?
-
Answer: Side reactions in the Pinner synthesis can arise from self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1][2]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1][3]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]
-
Problem 2: The cyclization step is not proceeding to completion.
-
Question: How can I drive the final cyclization and dehydration steps forward?
-
Answer: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[1]
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Temperature: A moderate increase in temperature may be required to drive the reaction to completion. Monitor the reaction progress by TLC.[1]
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents may improve yields for specific substrates.[1]
-
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (cat.) | Ethanol | Reflux | 18 | 40-60 | [3] |
| Yb(OTf)₃ (10) | None | 100 | 0.5 | 92 | [8] |
| FeCl₃ (10) | Acetonitrile | Reflux | 4 | 88 | [4] |
| Sulfated Zirconia (cat.) | None | 60 | 3 | 95 | [2] |
| Fluoroboric Acid (10) | None | 45 | 2 | 95 | [9] |
Table 2: Influence of Reaction Conditions on Byproduct Formation in Biginelli Synthesis
| Condition | Primary Byproduct | % Byproduct (Approx.) | Recommended Action | Reference |
| High Temperature (>100°C) | Hantzsch Dihydropyridine | 15-30% | Lower reaction temperature | [2] |
| Excess β-ketoester | Knoevenagel Adduct | 10-25% | Use 1:1 or slight excess of urea | [3] |
| Presence of Water | Hydrolysis Products | Varies | Use anhydrous solvent/reagents | [1] |
| Non-optimal Catalyst | N-Acylurea | 5-15% | Screen alternative catalysts | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Biginelli Reaction
-
Setup: In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (12 mmol), and the selected catalyst (e.g., 1 mol% Yb(OTf)₃).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80-100°C) with or without a solvent (e.g., ethanol or acetonitrile).
-
Monitoring: Monitor the reaction's progress by TLC using an appropriate eluent (e.g., 7:3 hexane:ethyl acetate).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product and wash it with cold ethanol.[2] If no solid forms, add cold water to the mixture to induce precipitation.
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[2]
Protocol 2: HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[10]
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.[10]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where the product and expected byproducts absorb (e.g., 254 nm).
-
-
Analysis: Identify the peaks corresponding to the starting materials, desired product, and any byproducts by comparing their retention times with those of authentic standards, if available. Quantify the relative peak areas to determine the reaction conversion and the percentage of each component in the mixture.
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: General experimental workflow for pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimization of 2-(Methylthio)pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(methylthio)pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general strategies for synthesizing the 2-(methylthio)pyrimidine core?
A1: Common strategies for synthesizing 2-(methylthio)pyrimidines include:
-
S-alkylation of 2-thiopyrimidines: This is a widely used method involving the alkylation of a corresponding 2-thiopyrimidine or 2-thiouracil derivative with a methylating agent like methyl iodide.[1][2] The reaction is often carried out in the presence of a base.
-
Cyclocondensation Reactions: Building the pyrimidine ring from acyclic precursors is a fundamental approach. One method involves the cyclocondensation of a three-carbon fragment, such as ethyl chloro(methylthio)acetate, with an N-C-N fragment like an amidine.[3] Another approach starts from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and subsequent chlorination.[4]
-
Nucleophilic Substitution of 2-chloropyrimidines: The chlorine atom at the C-2 position of a pyrimidine ring can serve as a good leaving group, allowing for nucleophilic substitution with a methylthiolate source to introduce the desired group.[5]
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A2: Low yields are a frequent issue and can stem from several factors.[6] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may require longer duration or a moderate temperature adjustment to proceed to completion.[7]
-
Reagent Purity and Stoichiometry: Ensure all starting materials and solvents are pure and anhydrous if necessary.[6] Inaccurate calculation of reagent amounts can also lead to poor yields.[8]
-
Catalyst Inefficiency: If using a catalyst, ensure it is active and used in the appropriate concentration. Some catalysts may require regeneration or activation.[7]
-
Improper Workup Procedure: Significant product loss can occur during extraction, washing, and purification steps. Ensure thorough extraction from the aqueous layer and minimize losses during transfers and chromatography.[8][9]
Q3: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
A3: Side product formation can be complex and substrate-dependent. Common issues include:
-
Competing Reactions: In multicomponent reactions like the Biginelli synthesis (which produces related dihydropyrimidines), a competing Hantzsch-type reaction can occur, especially at higher temperatures.[7]
-
Over-oxidation: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.[5][10] These sulfones are highly reactive and may lead to subsequent undesired reactions.[11]
-
Aldehyde Polymerization: Under acidic conditions, some aldehydes used as starting materials are prone to self-condensation or polymerization.[6] Using a milder catalyst or adding the aldehyde slowly can mitigate this.[6]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3][7] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and preventing product degradation from prolonged reaction times.[7]
Q5: What are the recommended methods for purifying the final 2-(methylthio)pyrimidine product?
A5: The choice of purification method depends on the physical properties of the product and the nature of the impurities.
-
Recrystallization: This is an effective method if the product is a solid with impurities that have different solubility profiles. It involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[12]
-
Column Chromatography: For liquid products or for separating compounds with similar polarities, column chromatography on silica gel is the standard procedure.[12] A suitable eluent system (e.g., hexane:ethyl acetate) is used to separate the desired product from impurities.[7]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of 2-(methylthio)pyrimidines.
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low Yield / Incomplete Conversion | 1. Reaction Time/Temperature: Insufficient time or non-optimal temperature. | 1. Monitor the reaction by TLC to determine the point of maximum conversion. Systematically vary the temperature to find the optimum. | [7] |
| 2. Reagent Purity: Impurities in starting materials or solvents (e.g., water). | 2. Use reagents of high purity. Purify solvents if necessary. Ensure glassware is oven-dried. | [6][8] | |
| 3. Catalyst Deactivation: Catalyst may be poisoned or inactive. | 3. Use a fresh batch of catalyst or regenerate it according to established procedures. Screen different catalysts (e.g., Lewis vs. Brønsted acids). | [6][7] | |
| 4. Product Loss During Workup: Product may be soluble in the aqueous layer or lost during transfers. | 4. Check the aqueous layer for product via TLC. Ensure thorough rinsing of all glassware. Be careful during solvent removal (rotoevaporation) if the product is volatile. | [8][9] | |
| Formation of Multiple Side Products | 1. Reaction Temperature Too High: High temperatures can lead to decomposition or alternative reaction pathways. | 1. Run the reaction at a lower temperature. Add reagents dropwise to control any exotherm. | [7][8] |
| 2. Incorrect Order of Reagent Addition: The sequence of adding reagents can be critical in multicomponent reactions. | 2. Experiment with altering the order of addition. For instance, in some cyclizations, adding the amidine or urea component last can be beneficial. | [7] | |
| 3. Oxidation of Methylthio Group: The -SCH₃ group is susceptible to oxidation to -SOCH₃ or -SO₂CH₃. | 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen. | [10][11] | |
| Purification Challenges | 1. No Crystals Form During Recrystallization: The solution may not be saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some solvent to increase concentration. Cool to a lower temperature (ice bath/refrigerator). Try a different solvent or an anti-solvent system. Scratching the flask or adding a seed crystal can induce crystallization. | [12] |
| 2. Poor Separation in Column Chromatography: Eluent polarity may be too high or too low. | 2. Optimize the eluent system using TLC. A common starting point is a low-polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. | [7] | |
| 3. Product is Acid/Base Sensitive: Product degrades during workup or on silica gel. | 3. Test the stability of your compound by exposing a small sample to the acidic or basic conditions of the workup. If sensitive, use a neutral workup and consider using neutral or deactivated silica gel for chromatography. | [9] |
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data from various synthetic procedures for 2-(methylthio)pyrimidine derivatives.
Table 1: S-Alkylation of Tetrahydropyrimidine-2-thiones
| Starting Material | Alkylating Agent | Base/Solvent | Time (h) | Temp. | Yield (%) | Citation |
| Ethyl 4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione | Methyl Iodide | Pyridine / Methanol | 2 | Reflux | 82.10 | [1] |
Table 2: Synthesis of Substituted 2-(Methylthio)pyrimidines
| Precursors | Reagents | Solvent | Temp. (°C) | Yield (%) | Product | Citation |
| Diethyl malonate, Thiourea | 1. HNO₃ 2. Na/Ethanol | Ethanol | 40-60 | 82 (cyclization) | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | [4] |
| 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl sulfate | Water | 10-20 | 81 | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | [4] |
| 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | POCl₃, N,N-dimethylaniline | N/A | 100-110 | 40-80 | 4,6-dichloro-2-methylthio-5-nitropyrimidine | [4] |
| Thiobarbituric acid | POCl₃, PCl₅ | N/A | Reflux | 92 (2 steps) | 4,6-dichloro-2-(methylthio)pyrimidine | [10] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate [1]
This protocol details the S-alkylation of a pre-formed dihydropyrimidine-2-thione.
-
Setup: In a round-bottom flask, dissolve the starting material, ethyl 4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mole), in methanol (20 mL).
-
Alkylation: Add methyl iodide (0.011 mole) to the flask.
-
Reflux: Heat the reaction mixture to reflux for 2 hours.
-
Base Addition: Add pyridine (0.037 mole) and reflux for an additional 10 minutes.
-
Workup: After cooling, pour the reaction mixture onto crushed ice (200 g) and stir for 5 minutes.
-
Isolation: Collect the resulting solid product by filtration and wash with cold water. The product can be further purified by recrystallization if necessary.
Protocol 2: General Synthesis of Pyrimidines from 1,3-Dicarbonyls and Amidines [7]
This protocol provides a general framework for the cyclocondensation reaction.
-
Setup: In a well-ventilated fume hood, charge a reaction flask with the 1,3-dicarbonyl compound (10 mmol), the amidine hydrochloride salt (10 mmol), and a suitable solvent (e.g., ethanol).
-
Base Addition: Under a nitrogen atmosphere, add a base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Neutralize the mixture with a suitable acid (e.g., dilute HCl) if a strong base was used.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine product.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the synthesis of 2-(methylthio)pyrimidine.
Caption: General reaction pathway for S-methylation of a 2-thiopyrimidine.
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Logical relationships for optimizing reaction conditions.
References
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing degradation of 2-(Methylthio)pyrimidin-4-amine during storage
Welcome to the Technical Support Center for 2-(Methylthio)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent, identify, and address potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound? For maximum stability, solid this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress and exposure to air. Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q2: What are the primary causes of degradation for this compound? The main degradation pathways for this compound are oxidation and hydrolysis. The methylthio (-SCH₃) group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone. The aminopyrimidine ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Exposure to light (photodegradation) can also be a contributing factor.
Q3: How should I prepare and store stock solutions to maximize stability? Stock solutions should be prepared using high-purity, anhydrous solvents if possible. For long-term storage, DMSO is a common choice. To minimize degradation:
-
Use aprotic, anhydrous solvents (e.g., DMSO, DMF) for stock solutions.
-
Store solutions at -20°C or -80°C.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping containers in foil.
Q4: Can I store aqueous solutions of this compound? Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis. If aqueous buffers are required for an experiment, they should be prepared fresh daily. The pH of the buffer can significantly impact stability; neutral or slightly acidic conditions are generally preferred over basic conditions.
Q5: What are the visible signs of degradation? Visible signs of degradation can include a change in color (e.g., yellowing or browning of the solid or solution), the appearance of cloudiness, or the formation of a precipitate in a solution that was previously clear. However, significant degradation can occur without any visible changes. Analytical methods like HPLC are required for accurate assessment.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of biological activity. | Degradation of the compound in the stock solution or during the experiment. | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[2] 3. Protect all solutions from light and store at the recommended temperature. 4. Verify compound integrity and purity using an analytical method like HPLC before use. |
| Appearance of new peaks in HPLC chromatogram. | The compound is degrading under experimental or storage conditions. | 1. Identify the stress factor (e.g., temperature, pH, light, oxygen). 2. Review storage and handling procedures. Ensure storage is at low temperature, protected from light, and under an inert atmosphere if necessary. 3. For experiments, use freshly prepared solutions and minimize exposure to harsh conditions. |
| Solution changes color or becomes cloudy over time. | Degradation into a colored or insoluble product, or poor solubility. | 1. Check the solubility limits of the compound in your chosen solvent to ensure you are not working with a supersaturated solution. 2. Filter the solution using a syringe filter (e.g., 0.22 µm) before use in sensitive assays.[1] 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Solid material appears discolored or clumpy. | Uptake of moisture leading to hydrolysis or oxidation. | 1. Discard the material if purity is critical. 2. Store new material in a desiccator. 3. For future use, handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and humidity. |
Degradation Pathways and Data
The primary degradation pathways for this compound are oxidation of the thioether group and, to a lesser extent, hydrolysis. Forced degradation studies, which intentionally stress the compound, help to identify potential degradants.
Caption: Potential degradation pathways for this compound.
Illustrative Forced Degradation Data
The following table summarizes representative data from a forced degradation study, showing the percentage of this compound degraded under various stress conditions. This data is illustrative and intended to highlight the compound's sensitivities. Actual degradation rates will vary based on specific experimental conditions.
| Stress Condition | Description | Time | % Degradation (Illustrative) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24h | 15% | 2-Hydroxy-pyrimidin-4-amine |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24h | 12% | 2-Hydroxy-pyrimidin-4-amine |
| Oxidation | 3% H₂O₂ at RT | 8h | 25% | Sulfoxide, Sulfone |
| Thermal | Solid at 80°C | 72h | < 2% | - |
| Photolytic (Solid) | Solid exposed to ICH light conditions | 7 days | < 1% | - |
| Photolytic (Solution) | Solution (in MeOH) exposed to ICH light conditions | 24h | 5% | Various minor photoproducts |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity and stability of this compound.
Objective: To separate the parent compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Caption: General workflow for assessing compound stability using HPLC.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Collect samples at time points and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Collect samples at time points.
-
Thermal Degradation: Place the solid compound in an oven at 80°C. Also, incubate a stock solution at 60°C. Analyze at time points.
-
Photolytic Degradation: Expose the solid compound and a stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all stressed samples, alongside a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation to ensure that the method can separate the degradants from the parent peak.[3][4]
Caption: Logical workflow for troubleshooting experimental inconsistencies.
References
Technical Support Center: Scaling Up the Synthesis of 2-(Methylthio)pyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(Methylthio)pyrimidin-4-amine for preclinical studies. It includes frequently asked questions, a detailed experimental protocol, and a troubleshooting guide to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most robust and widely adopted method for a scalable synthesis is the condensation of an S-alkylisothiourea with a β-ketoester or a related three-carbon synthon.[1] A highly effective approach involves the base-catalyzed cyclocondensation of S-methylisothiourea with a suitable derivative of cyanoacetic acid, such as 3-ethoxyacrylonitrile. This one-pot method is advantageous due to the availability of starting materials and generally good yields.[1]
Q2: What are the primary challenges when transitioning from a bench-scale to a preclinical-scale synthesis?
A2: The main challenges include maintaining consistent yield, ensuring high purity, managing reaction exotherms, and handling larger quantities of reagents and solvents safely. Issues such as inefficient mixing or localized heating in larger reactors can lead to an increase in side products.[2] Crystallization and product isolation can also behave differently at scale, potentially affecting purity and handling.
Q3: Which form of S-methylisothiourea is recommended for large-scale synthesis?
A3: For large-scale work, it is highly recommended to use a stable salt form of S-methylisothiourea, such as the hemisulfate salt.[3] The free base is less stable and can decompose. Using a salt ensures better stability, longer shelf-life, and more consistent reaction stoichiometry.
Q4: How can I effectively monitor the reaction progress at a larger scale?
A4: While Thin-Layer Chromatography (TLC) is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is essential for accurate monitoring at scale. It allows for the quantification of starting materials, intermediates, the final product, and any impurities. Careful sampling procedures are crucial to obtain a representative sample from the reaction mixture.
Q5: What are the typical impurities encountered in this synthesis and how can they be minimized?
A5: Common impurities may include unreacted starting materials, and potentially side-products from the degradation of S-methylisothiourea under harsh basic conditions.[1] Minimizing these involves strict control over reaction temperature, dropwise addition of reagents to control exotherms, and optimizing the reaction time to avoid prolonged exposure to basic conditions. A final recrystallization step is critical for removing most impurities.
Scalable Experimental Protocol
This protocol describes a one-pot synthesis for producing this compound on a scale suitable for preclinical supply.
Objective: To synthesize approximately 100 g of this compound.
Starting Materials:
-
S-Methylisothiourea hemisulfate (196 g, 0.7 mol)
-
3-Ethoxyacrylonitrile (136 g, 1.4 mol)
-
Sodium ethoxide (NaOEt) (95 g, 1.4 mol)
-
Anhydrous Ethanol (EtOH) (2 L)
-
Deionized Water
Procedure:
-
Reaction Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet.
-
Reagent Preparation: Under a nitrogen atmosphere, add anhydrous ethanol (2 L) to the reactor. Carefully add the sodium ethoxide (95 g) portion-wise while stirring. The dissolution is exothermic; maintain the temperature below 30°C using a chiller.
-
Addition of Starting Materials: Once the sodium ethoxide has completely dissolved, add the S-methylisothiourea hemisulfate (196 g) to the solution. Stir the resulting slurry for 15 minutes.
-
Begin the dropwise addition of 3-ethoxyacrylonitrile (136 g) to the reaction mixture over a period of 1-2 hours. Monitor the internal temperature and maintain it between 25-30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction for completion by HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add 1 L of deionized water to the stirred mixture. The product will begin to precipitate.
-
Cool the slurry to 0-5°C and stir for at least 1 hour to ensure complete crystallization.
-
Filtration: Collect the solid product by filtration. Wash the filter cake with a cold (0-5°C) mixture of ethanol/water (1:1, 2 x 250 mL) and then with cold deionized water (2 x 250 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification (Recrystallization):
-
Suspend the crude, dried product in a suitable solvent mixture (e.g., ethanol/water).
-
Heat the mixture to reflux until all the solid dissolves.
-
If the solution is colored, it can be treated with activated charcoal.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.
-
Filter the purified product, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Preclinical Scale Parameters
| Parameter | Lab Scale (1-5 g) | Preclinical Scale (100-200 g) | Key Considerations for Scale-Up |
| Reagent Addition | Manual, rapid addition | Controlled, dropwise addition via pump | Manage exotherm, avoid localized high concentrations |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity, prevent solids from settling |
| Temperature Control | Heating mantle/oil bath | Jacketed reactor with chiller/heater | Maintain uniform temperature, avoid hotspots |
| Work-up | Separation funnel, beaker | Quenching in-reactor, larger filters | Manage large volumes, ensure efficient phase separation |
| Typical Yield | 75-85% | 70-80% | Yield losses can occur due to transfer and sampling |
| Purity (Post-Recrystallization) | >99% | >99% | Slower cooling during crystallization improves purity |
Visualizations
Caption: Synthetic route for this compound.
Caption: Troubleshooting workflow for scale-up synthesis issues.
Troubleshooting Guide
Q: My reaction yield dropped significantly after scaling up from 10g to 200g. What is the most likely cause?
A: A significant drop in yield at scale is often due to mass and heat transfer limitations.
-
Inadequate Mixing: In a larger vessel, reactants may not be mixed efficiently, leading to localized areas of high concentration and side reactions. Ensure your mechanical stirrer is providing good agitation and creating a vortex to mix the slurry effectively.
-
Poor Temperature Control: A larger reaction mass generates more heat. If the cooling system cannot dissipate this heat effectively, the internal temperature can rise, promoting impurity formation. Ensure your chiller is set appropriately and that reagent addition is slow enough to control the exotherm.
Q: The final product is a persistent yellow/brown color, even after recrystallization. How can I obtain a white solid?
A: Color in the final product usually indicates the presence of minor, highly colored impurities.
-
Starting Material Quality: Ensure the purity of your starting materials, especially the 3-ethoxyacrylonitrile, as impurities here can carry through the synthesis.
-
Charcoal Treatment: During the recrystallization step, add a small amount of activated charcoal (e.g., 1-2% w/w) to the hot solution before filtering. This is very effective at adsorbing colored impurities.
-
Nitrogen Atmosphere: Ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions that can generate color.
Q: The product is very fine and difficult to filter after precipitation. What can I do to improve particle size?
A: Fine particles are typically the result of rapid crystallization ("crashing out").
-
Control Cooling: Cool the reaction mixture slowly after the water quench. A slower cooling profile allows for the growth of larger, more easily filterable crystals.
-
Anti-Solvent Addition: If using an anti-solvent for crystallization, add it slowly to the stirred solution.
-
Slurry Aging: Once the product has precipitated, stir the cold slurry for a longer period (2-4 hours or overnight). This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals.
References
Technical Support Center: Functionalization of the Pyrimidine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the pyrimidine ring.
Frequently Asked Questions (FAQs)
Q1: Why is direct electrophilic aromatic substitution on an unsubstituted pyrimidine ring so challenging?
A1: The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][2] This electronic characteristic deactivates the ring towards electrophilic attack, making reactions like nitration and halogenation difficult without the presence of activating, electron-donating groups on the ring.[3] Protonation and alkylation tend to occur at the nitrogen atoms rather than the carbon atoms.[1]
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on a 2,4-dichloropyrimidine. Which position is generally more reactive?
A2: In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the C4 position is generally more reactive and preferentially substituted.[4][5] This is attributed to the higher LUMO coefficient at the C4 position, making it more susceptible to nucleophilic attack.[5][6] However, this selectivity can be influenced by substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[6]
Q3: My cross-coupling reaction on a bromopyrimidine is giving low yields. What are the first things I should check?
A3: Low yields in cross-coupling reactions often stem from a few common issues. First, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen), as palladium catalysts are sensitive to oxygen.[7] Second, verify the quality and purity of your reagents, including the palladium catalyst, ligands, base, and solvent. The solvent must be anhydrous and degassed.[8] Finally, check the reaction temperature, as insufficient heat can lead to low conversion.[9]
Q4: How can I improve the regioselectivity of my SNAr reaction on a 5-substituted-2,4-dichloropyrimidine?
A4: While the C4 position is typically more reactive in SNAr reactions of 2,4-dichloropyrimidines, the presence of an electron-withdrawing substituent at the C5 position further enhances this preference.[10] Interestingly, using tertiary amine nucleophiles can reverse this selectivity, leading to preferential substitution at the C2 position.[10][11] This occurs through an in situ N-dealkylation of an intermediate.[10][11]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of Halopyrimidines
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted halopyrimidine and/or boronic acid.
-
Formation of significant side products, such as homocoupling of the boronic acid.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. |
| Inhibitors Present | Ensure all glassware is scrupulously clean. Purify starting materials if their quality is questionable. |
| Inadequate Ligand | The chosen phosphine ligand may not be optimal. Screen a variety of ligands (e.g., SPhos, XPhos, RuPhos). |
| Incorrect Base | The strength and solubility of the base are critical. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[12] |
| Poor Solvent Choice | The solvent mixture can significantly impact the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[12] |
| Insufficient Degassing | Oxygen can deactivate the palladium catalyst. Ensure the solvent is thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles.[7] |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures (e.g., 80-110 °C). Gradually increase the temperature and monitor the reaction progress.[7] |
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete consumption of the starting halopyrimidine.
-
Reaction stalls after a certain period.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | The choice of ligand is crucial and substrate-dependent. For electron-rich amines, bulky biarylphosphine ligands (e.g., Xantphos, BrettPhos) are often effective.[8][13] |
| Base Strength/Solubility | Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[14] Ensure the base is soluble in the reaction solvent. |
| Catalyst Deactivation | The Pd(0) catalyst can be sensitive. Using a robust pre-catalyst can improve consistency. Ensure the reaction is run under strictly anhydrous and anaerobic conditions.[8] |
| Steric Hindrance | A bulky amine or a sterically hindered pyrimidine can slow the reaction. Increasing the reaction temperature or using a more active catalyst/ligand combination may be necessary.[15] |
| Solvent Effects | Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally preferred.[14] |
Troubleshooting Workflow for Poor Conversion in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for poor conversion in Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a general procedure and may require optimization for specific substrates.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[7]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5-10 mL)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.[8]
-
Under a positive pressure of inert gas, add the base, bromopyrimidine, and amine.[8]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[8]
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on a Dichloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Dichloropyrimidine (1.0 mmol)
-
Nucleophile (e.g., amine, 1.1 mmol)
-
Base (e.g., triethylamine or K₂CO₃, 1.5 mmol)
-
Solvent (e.g., ethanol, DMF, or THF, 5 mL)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the dichloropyrimidine in the chosen solvent.
-
Add the nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If a precipitate has formed, filter the product. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
Table 1: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | C4-Substituted Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.33 (MW) | 95 | [12] |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 72 | [12] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 91 | [12] |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 88 | [12] |
| (MW) indicates microwave irradiation. |
Table 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine
| Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 | [8] |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 92 | [8] |
| Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 78 | General Conditions |
| Benzylamine | Pd₂(dba)₃ (1) | DavePhos (4) | LiHMDS (1.3) | THF | 80 | 16 | 89 | General Conditions |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-(Methylthio)pyrimidin-4-amine
Welcome to the technical support center for optimizing cross-coupling reactions with 2-(Methylthio)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice, troubleshooting strategies, and detailed protocols for successful coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties and potential for catalyst inhibition by the substrate itself. The pyrimidine ring contains nitrogen atoms whose lone pairs can coordinate with the palladium catalyst, potentially leading to deactivation. Additionally, the sulfur atom in the methylthio group can act as a Lewis base and may interfere with the catalytic cycle. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.
Q2: Which position on the this compound is typically functionalized in a cross-coupling reaction?
A2: For cross-coupling reactions to occur, a suitable leaving group (e.g., a halide such as Cl, Br, or I) must be present on the pyrimidine ring. The reactivity of halopyrimidines generally follows the order I > Br > Cl.[1] In di- or poly-halogenated pyrimidines, the C4 and C6 positions are generally more reactive towards cross-coupling than the C2 position.[2] Therefore, successful coupling with this compound would require prior halogenation at the 5- or 6-position.
Q3: How do I choose the best palladium catalyst and ligand for my reaction?
A3: The optimal catalyst and ligand combination is highly dependent on the specific cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. For electron-rich heterocyclic substrates like this compound, bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[3] It is highly recommended to perform a small-scale screen of different catalyst/ligand systems to identify the most effective combination for your specific transformation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no product formation.
-
Possible Cause: Catalyst inhibition by the pyrimidine nitrogens or the methylthio group.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings. Consider using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst to ensure the presence of the active catalytic species.[4]
-
-
Possible Cause: Suboptimal base.
-
Solution: The choice of base is critical. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and can be more compatible with sensitive functional groups. The presence of water can be crucial for the activity of some inorganic bases.[5]
-
-
Possible Cause: Protodeboronation of the boronic acid.
-
Solution: This side reaction is more common with electron-rich or heteroaromatic boronic acids. Using a boronic ester (e.g., pinacol ester) can improve stability. Running the reaction under anhydrous conditions or using a weaker base might also reduce the rate of protodeboronation.
-
Buchwald-Hartwig Amination
Problem: Low yield or incomplete conversion.
-
Possible Cause: The C-X bond (where X is a halide) is not sufficiently reactive.
-
Solution: The reactivity order for the halide is I > Br > Cl. If using a less reactive chloride, more forcing conditions (higher temperature, stronger base) or a more active catalyst system may be required. Modern bulky biarylphosphine ligands are particularly effective for the amination of less reactive aryl chlorides.[6]
-
-
Possible Cause: Catalyst deactivation.
-
Solution: Similar to Suzuki coupling, catalyst poisoning is a concern. Use bulky, electron-rich ligands. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
-
-
Possible Cause: Inappropriate base.
-
Solution: Strong bases like NaOt-Bu or LHMDS are commonly used in Buchwald-Hartwig amination. However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they may require higher reaction temperatures or longer reaction times.
-
Sonogashira Coupling
Problem: Homocoupling of the alkyne (Glaser coupling).
-
Possible Cause: This is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution: Ensure the reaction is run under strictly anaerobic conditions. Alternatively, "copper-free" Sonogashira protocols have been developed which can eliminate this side reaction.[3]
-
-
Possible Cause: Low reactivity of the pyrimidine halide.
-
Solution: The reaction is typically most efficient with aryl iodides. If using bromides or chlorides, a more active catalyst system and higher temperatures may be necessary. The use of a more nucleophilic amine base can also enhance the reaction rate.
-
Heck Reaction
Problem: Low conversion or formation of palladium black.
-
Possible Cause: Catalyst decomposition.
-
Solution: The formation of palladium black indicates catalyst decomposition. This can be minimized by using phosphine ligands to stabilize the palladium catalyst. The choice of solvent is also crucial; polar aprotic solvents like DMF or NMP are commonly used.
-
-
Possible Cause: Poor reactivity of the pyrimidine halide.
-
Solution: Similar to other cross-coupling reactions, the reactivity of the halide is key. Aryl iodides and bromides are generally more reactive than chlorides. For less reactive halides, higher temperatures and a more robust catalyst system are required.
-
Data Presentation
Table 1: Optimized Conditions for Sonogashira Coupling of a 2-(Methylthio)pyrimidine Derivative
Based on the Sonogashira coupling of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with various electron-poor aryl iodides.[7]
| Parameter | Optimized Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 5.0 mol% |
| Copper Co-catalyst | CuI |
| Co-catalyst Loading | 10 mol% |
| Base | Et₃N (Triethylamine) |
| Solvent | CH₃CN (Acetonitrile) |
| Temperature | Room Temperature |
| Reaction Time | 9 - 11 hours |
| Yield | 90 - 97% |
Table 2: General Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Condition |
| Palladium Pre-catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Catalyst Loading | 2-5 mol% |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ |
| Ligand Loading | 4-10 mol% |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O |
| Temperature | 80-110 °C |
Table 3: General Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Condition |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Catalyst Loading | 1-3 mol% |
| Ligand | Xantphos, BINAP, or a Buchwald ligand (e.g., RuPhos) |
| Ligand Loading | 2-6 mol% |
| Base | NaOt-Bu or Cs₂CO₃ (1.5-2.5 equivalents) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-120 °C |
Table 4: General Starting Conditions for Heck Reaction
| Parameter | Recommended Starting Condition |
| Palladium Pre-catalyst | Pd(OAc)₂ |
| Catalyst Loading | 1-5 mol% |
| Ligand | PPh₃ or P(o-tol)₃ |
| Ligand Loading | 2-10 mol% |
| Base | Et₃N or K₂CO₃ (1.5-3 equivalents) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the halogenated this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The flask is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried sealed tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Reagent Addition: Add the halogenated this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene). The tube is sealed under an inert atmosphere.
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 6 mol%). The flask is evacuated and backfilled with an inert gas three times.
-
Reagent and Solvent Addition: Add the halogenated this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and anhydrous, degassed solvent (e.g., THF or DMF). Finally, add the amine base (e.g., Et₃N, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: In a sealed tube, combine the halogenated this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2 equiv.).
-
Reaction: Seal the tube and heat to 100-140 °C. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise the accuracy of quantification, reduce resolution between closely eluting peaks, and make it difficult to detect and quantify low-level impurities.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[2]
Q2: What are the primary causes of peak tailing when analyzing pyrimidine compounds?
A2: Peak tailing in the analysis of pyrimidine compounds, which are often basic, is frequently caused by secondary interactions between the analyte and the stationary phase.[3] The most common causes include:
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Silanol Interactions: Interaction of basic pyrimidine compounds with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with basic analytes.[4][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[4][6][7]
-
Column Degradation: Deterioration of the column packing material or a blocked inlet frit can cause peak tailing.[3][7]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can contribute to peak broadening and tailing.[2][8]
Q3: How does the mobile phase pH affect the peak shape of pyrimidine compounds?
A3: The pH of the mobile phase plays a critical role in controlling the ionization state of both the pyrimidine analytes and the residual silanol groups on the silica-based stationary phase.[4][6] At a mid-range pH, silanol groups can become ionized (negatively charged) and interact strongly with protonated (positively charged) basic pyrimidine compounds, leading to peak tailing.[4] Lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[1][6]
Q4: What are "end-capped" columns, and can they help reduce peak tailing?
A4: End-capped columns are reversed-phase columns where the residual silanol groups on the silica surface have been chemically bonded with a small, less reactive group, such as a trimethylsilyl (TMS) group.[6][9] This process, known as end-capping, deactivates many of the active silanol sites, reducing their potential to interact with basic analytes like pyrimidines.[3][6] Using end-capped or base-deactivated silica (BDS) columns is a highly effective strategy for minimizing peak tailing for basic compounds.[6]
Q5: Can sample preparation influence peak shape?
A5: Yes, proper sample preparation is crucial for achieving good peak symmetry. Filtering samples helps remove particulate matter that can clog the column and cause tailing.[7] It is also important to ensure that the sample is dissolved in a solvent that is compatible with, and preferably weaker than, the mobile phase to avoid peak distortion.[10] Techniques like Solid Phase Extraction (SPE) can be used to clean up complex samples and remove interfering compounds that might contribute to peak tailing.[3][8]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
This guide provides a systematic approach to adjusting mobile phase parameters to mitigate peak tailing.
Troubleshooting Workflow for Mobile Phase Optimization
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. labcompare.com [labcompare.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. researchgate.net [researchgate.net]
Minimizing impurities in the synthesis of 2-(Methylthio)pyrimidin-4-amine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(methylthio)pyrimidin-4-amine derivatives. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, particularly when starting from chloropyrimidine precursors.
Issue 1: Low or No Yield of the Desired 4-Amino Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Reactivity of Starting Material | - Starting with 4,6-dichloro-2-(methylthio)pyrimidine: The first amination at the 4-position is generally favorable due to the electronic properties of the pyrimidine ring.[1] However, if the reaction is sluggish, consider increasing the temperature.[2] - Starting with 4-chloro-2-(methylthio)pyrimidine: This substrate is less activated than its dichloro counterpart. Higher temperatures and longer reaction times may be necessary. |
| Inefficient Amination Conditions (SNAr) | - Base Selection: Use a non-nucleophilic base to avoid competing reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2][3] - Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically effective for SNAr reactions.[2][3] - Temperature: High temperatures (e.g., 100-140 °C) are often required to drive the reaction to completion.[2][3] |
| Catalyst Inactivity (Palladium-Catalyzed Amination) | - Catalyst/Ligand Choice: For less reactive substrates or when milder conditions are required, a palladium-catalyzed approach (e.g., Buchwald-Hartwig amination) can be effective.[1][2] Ensure you are using an appropriate palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand.[2] - Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often employed in these reactions.[2] |
| Hydrolysis of Chloropyrimidine | - Moisture Control: Ensure all reagents and solvents are anhydrous, as water can lead to the formation of undesired hydroxypyrimidine byproducts. The hydrolysis of the chloro group is a known side reaction.[4] |
Issue 2: Formation of Significant Impurities
| Impurity | Identification & Prevention | Purification Strategy |
| Di-aminated Product | - Cause: Reaction of the mono-aminated product with another equivalent of the amine. This is more likely with highly reactive amines or prolonged reaction times at high temperatures. - Prevention: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | - Column Chromatography: The di-aminated product is typically more polar than the mono-aminated product and can be separated by silica gel chromatography. |
| Hydroxypyrimidine Byproduct | - Cause: Hydrolysis of the starting chloropyrimidine due to the presence of water in the reaction mixture or during workup. - Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with aqueous acidic or basic solutions for extended periods. | - Column Chromatography: The hydroxypyrimidine is generally more polar than the desired product and can be separated by chromatography. |
| Unreacted Starting Material | - Cause: Incomplete reaction due to insufficient temperature, reaction time, or reagent stoichiometry. - Prevention: Optimize reaction conditions as described in "Issue 1". Ensure the purity of all starting materials. | - Column Chromatography: The starting chloropyrimidine is less polar than the aminated product and can be readily separated. |
| Oligomeric Byproducts | - Cause: In some cases, particularly with palladium-catalyzed reactions, N,N-diheteroarylation can lead to the formation of oligomers.[3] - Prevention: Careful optimization of the catalyst system (ligand and palladium source) and reaction conditions is crucial.[3] | - Filtration/Precipitation: These byproducts are often insoluble and may be removed by filtration. Column chromatography can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-(methylthio)pyrimidine with ammonia or an amine.[2] For laboratory-scale synthesis, starting from the more readily available 4,6-dichloro-2-(methylthio)pyrimidine and performing a regioselective mono-amination is a practical approach.[5]
Q2: How can I achieve selective mono-amination of 4,6-dichloro-2-(methylthio)pyrimidine at the 4-position?
The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the one at the 6-position.[1] To favor mono-substitution, you can:
-
Use a controlled amount of the amine (typically 1.0 to 1.2 equivalents).
-
Maintain a moderate reaction temperature and monitor the reaction progress carefully to avoid the formation of the di-substituted product.
Q3: My reaction with ammonia is not working well. What are the alternatives?
If using gaseous ammonia is problematic, you can use a solution of ammonia in a solvent like methanol or dioxane. Alternatively, ammonium hydroxide can be used, but care must be taken to control the water content to prevent hydrolysis of the starting material. For palladium-catalyzed reactions, a variety of amine sources can be employed.[2]
Q4: Is the methylthio group stable during the amination reaction?
The methylthio group is generally stable under typical SNAr and palladium-catalyzed amination conditions. However, under harsh conditions or with certain nucleophiles, displacement of the methylthio group can occur, though it is less common than the displacement of the chloro group.
Q5: What is the best way to purify the final this compound product?
The most common method for purification is silica gel column chromatography.[2] The polarity of the eluent can be adjusted to effectively separate the desired product from less polar starting materials and more polar byproducts. Recrystallization from a suitable solvent system can also be an effective purification technique for solid products.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-chloro-2-(methylthio)pyrimidine via SNAr
This protocol describes the regioselective mono-amination of 4,6-dichloro-2-(methylthio)pyrimidine.
-
Reaction Setup: In a sealed reaction vessel, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol).
-
Reagent Addition: Add a solution of ammonia in a solvent (e.g., 2 M ammonia in isopropanol, 1.2 eq) or the desired amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Summary
The following table summarizes typical reaction conditions for the amination of chloropyrimidines. Note that optimal conditions will vary depending on the specific substrate and amine used.
| Reaction Type | Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| SNAr | 4,6-Dichloro-2-(methylthio)pyrimidine | Ammonia | None | K₂CO₃ | DMF | 100-140 | 60-80 |
| SNAr | 4-Chloro-2-(methylthio)pyrimidine | Substituted Amine | None | Cs₂CO₃ | Dioxane | 120 | 70-90 |
| Buchwald-Hartwig | 4-Chloro-2-(methylthio)pyrimidine | Substituted Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 75-95 |
Note: The yield ranges are estimates based on literature for similar pyrimidine aminations and may vary.
Visualizations
Below are diagrams illustrating the synthesis workflow and a troubleshooting decision tree.
Caption: General workflow for the synthesis of 4-amino-6-chloro-2-(methylthio)pyrimidine.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Reaction monitoring techniques for 2-(Methylthio)pyrimidin-4-amine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 2-(Methylthio)pyrimidin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My S-methylation reaction is sluggish or incomplete. What are the common causes and how can I fix it?
A1: Incomplete reactions are often due to issues with reagents, temperature, or reaction time.
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Reagent Quality: Ensure the starting material, 4-amino-2-thiouracil, is pure and dry. The methylating agent, typically methyl iodide, should be fresh as it can degrade over time. The base used (e.g., sodium hydroxide, pyridine) must be of appropriate strength and stoichiometry to deprotonate the thiol.[1][2][3]
-
Temperature Control: For reactions using strong bases like NaOH, initial cooling (e.g., 0 °C) is often required to control the exothermic deprotonation before the addition of methyl iodide.[1] Subsequently, allowing the reaction to warm to room temperature and stir for an extended period (e.g., 16 hours) is crucial for completion.[1]
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the starting material spot persists, consider extending the reaction time or adding a slight excess of the methylating agent.
Q2: My TLC plate shows multiple spots. What are the likely side products?
A2: The appearance of multiple spots on a TLC plate can indicate side products or unreacted starting materials.
-
Over-alkylation: The pyrimidine ring has multiple nitrogen atoms that can also be alkylated, leading to N-methylated or di-methylated impurities.[4] This is more likely if reaction conditions are not carefully controlled.
-
Starting Material: A persistent spot at the baseline could be the more polar starting material, 4-amino-2-thiouracil.
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to disulfide formation or other oxidized impurities.
To identify these, compare the TLC to a spotted standard of your starting material. Side products are often addressed during the purification step.
Q3: How do I choose the right TLC conditions to monitor my reaction?
A3: Selecting an appropriate solvent system is key to achieving good separation on a TLC plate. The goal is to have the product Rf value between 0.2 and 0.4 for optimal resolution.[5][6]
-
Starting Point: A common starting solvent system for compounds of intermediate polarity is a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexane.[5]
-
Adjusting Polarity:
-
If your spots remain at the baseline (Rf is too low), increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent (e.g., increase the ratio of EtOAc in an EtOAc/Hexane system).[5]
-
If your spots run with the solvent front (Rf is too high), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the ratio of Hexane).[5]
-
-
For Basic Compounds: Since this compound is an amine, adding a small amount of a basic modifier like triethylamine (Et₃N, ~0.1-2%) or ammonia in methanol to the eluent can prevent streaking and improve spot shape.[5][6][7]
Q4: What are the best methods for purifying the final product?
A4: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: If the crude product is relatively pure, recrystallization is an effective method. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For mixtures with multiple components, silica gel column chromatography is preferred. The solvent system developed for TLC analysis can be adapted for the column. A slightly less polar solvent system than the one used for TLC is often a good starting point for the column elution to ensure good separation.
Q5: My yield is low. What are the critical steps to optimize?
A5: Low yields can result from incomplete reactions, product loss during workup, or side reactions.
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Reaction Completion: Ensure the reaction has gone to completion using TLC or HPLC before starting the workup.
-
Workup Procedure: During aqueous workup, ensure the pH is adjusted correctly to precipitate the product fully. The product may have some solubility in the aqueous layer, so thorough extraction with an appropriate organic solvent is necessary. Washing the collected solid with cold water helps remove inorganic salts without dissolving significant amounts of the product.[1]
-
Side Reactions: As mentioned in Q2, side reactions like N-methylation can consume starting material and reduce the yield of the desired S-methylated product. Careful control of temperature and stoichiometry is key to minimizing these.
Analytical Monitoring Protocols
Accurate reaction monitoring is crucial for optimizing reaction time and maximizing yield.
Method 1: Thin Layer Chromatography (TLC)
TLC is a fast and simple method to qualitatively track the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[8]
Protocol:
-
Plate Preparation: Use silica gel plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[6][7]
-
Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., DCM or Methanol). Use a capillary tube to spot the solution onto the baseline. It is also highly recommended to spot a reference sample of the starting material alongside the reaction mixture for comparison.[8]
-
Developing the Plate: Prepare a developing chamber (a covered beaker is sufficient) with a small amount (~0.5 cm depth) of the chosen solvent system. Place the TLC plate vertically inside the sealed chamber, ensuring the baseline is above the solvent level.[5][9]
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[9] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Recommended TLC Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Ethyl Acetate / Hexane (1:1) | Good starting point for separation. |
| Dichloromethane / Methanol (95:5) | An alternative for more polar compounds.[5] | |
| Modifier | Add 0.5% Triethylamine (Et₃N) to prevent amine streaking.[5][7] | |
| Visualization | UV Light (254 nm) | Pyrimidine rings are UV active and will appear as dark spots. |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, offering higher resolution and sensitivity than TLC. It is particularly useful for identifying and quantifying minor impurities.
Protocol:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. Monitor the chromatogram for the disappearance of the starting material peak and the growth of the product peak.
-
Quantification: Use a calibration curve or relative response factors to determine the concentration of reactants and products.
Typical HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFAB: Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 270 nm |
| Column Temp. | Ambient or 30-40 °C |
Experimental Synthesis Protocol
This section provides a representative protocol for the synthesis of this compound, adapted from related pyrimidine syntheses.[1][2]
Materials:
-
4-amino-2-thiouracil (or 2-Thiouracil as a precursor for a two-step synthesis)
-
Methyl Iodide (CH₃I)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Methanol or Water as solvent
-
Glacial Acetic Acid (for neutralization)
Procedure (S-methylation of 2-Thiouracil precursor): This procedure describes the synthesis of the intermediate 2-(Methylthio)pyrimidin-4-ol, which can then be converted to the target amine.
-
Dissolve 2-Thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask.[1]
-
Cool the mixture in an ice bath to 0 °C.[1]
-
Slowly add Methyl Iodide (1.1 equivalents) dropwise to the cooled solution while stirring.[1]
-
Remove the flask from the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the solution back to 0 °C in an ice bath.
-
Acidify the solution by slowly adding glacial acetic acid until a white precipitate forms.[1]
-
Collect the white precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it to yield the product.[1]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key decision-making processes during synthesis and troubleshooting.
Caption: General workflow for reaction monitoring.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. organomation.com [organomation.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
Comparing the efficacy of 2-(Methylthio)pyrimidin-4-amine with other kinase inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold serves as a cornerstone in the design of potent and selective kinase inhibitors. While 2-(Methylthio)pyrimidin-4-amine represents a valuable starting point for chemical synthesis, this guide focuses on a comparative analysis of well-characterized, clinically relevant pyrimidine-based kinase inhibitors. By examining their efficacy against established non-pyrimidine alternatives, we provide a comprehensive overview supported by experimental data to inform future drug discovery efforts.
This guide delves into the comparative efficacy of pyrimidine- and non-pyrimidine-based inhibitors targeting three critical oncogenic signaling pathways: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Breakpoint Cluster Region-Abelson Murine Leukemia viral oncogene homolog 1 (BCR-ABL).
Comparative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for selected kinase inhibitors. Lower IC50 values indicate greater potency.
Table 1: EGFR Inhibitors - Osimertinib (Pyrimidine-based) vs. Erlotinib (Quinazoline-based)
| Target Kinase | Osimertinib (IC50 in nM) | Erlotinib (IC50 in nM) |
| EGFR (Wild-Type) | ~10 | ~2 |
| EGFR (L858R mutant) | ~1 | ~5 |
| EGFR (T790M mutant) | ~1 | >1000 |
Data compiled from multiple in vitro studies. Actual values may vary based on experimental conditions.
Table 2: VEGFR Inhibitors - Pazopanib (Pyrimidine-based) vs. Sunitinib (Pyrrole-based)
| Target Kinase | Pazopanib (IC50 in nM) | Sunitinib (IC50 in nM) |
| VEGFR1 | 15 | 2 |
| VEGFR2 | 30 | 9 |
| VEGFR3 | 1 | 4 |
Data compiled from multiple in vitro kinase assays. Actual values may vary based on experimental conditions.
Table 3: BCR-ABL Inhibitors - Dasatinib (Aminopyrimidine-based) vs. Imatinib (Phenylaminopyrimidine-based)
| Target Kinase | Dasatinib (IC50 in nM) | Imatinib (IC50 in nM) |
| Native BCR-ABL | <1 | 25 |
| BCR-ABL (T315I mutant) | >5000 | >10000 |
Data represents typical values from in vitro kinase assays. Actual values may vary based on specific experimental conditions.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the compared inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR Signaling Pathway and Inhibition.
Caption: BCR-ABL Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., Osimertinib, Erlotinib) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the inhibitors in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of the kinase and substrate in assay buffer.
-
Prepare the ATP solution in assay buffer at a concentration appropriate for the specific kinase (typically near the Km for ATP).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data with the vehicle-treated control representing 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: ADP-Glo™ Kinase Assay Workflow.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of kinase inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: MTT Cell Proliferation Assay Workflow.
Comparative Anticancer Activity of 2-(Methylthio)pyrimidine Derivatives and Alternative Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 2-(Methylthio)pyrimidin-4-amine is limited in publicly available research. This guide provides a comparative analysis based on the performance of structurally related 2-(methylthio)pyrimidine derivatives and other pyrimidine-based compounds. The presented data serves as a reference for researchers interested in the potential anticancer applications of this class of molecules.
Introduction
The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids and a variety of biologically active molecules. Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This guide focuses on the in vitro anticancer activity of derivatives of this compound and compares their performance with other established anticancer agents across various cancer cell lines. We provide a comprehensive overview of their cytotoxic effects, the signaling pathways they modulate, and detailed experimental protocols for the validation of their anticancer activity.
Data Presentation: Comparative In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2-(methylthio)pyrimidine derivatives and other pyrimidine compounds against a panel of human cancer cell lines. For comparison, data for established anticancer drugs are also included.
Table 1: Anticancer Activity of 2-(Methylthio)pyrimidine Derivatives and Analogs
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 1 | 5-Bromo-2,4-bis(methylthio)pyrimidine analog | HCT116 (Colon) | MTT | 1.28 ± 0.11 | [3] |
| A549 (Lung) | MTT | 2.45 ± 0.23 | [3] | ||
| K562 (Leukemia) | MTT | 0.89 ± 0.09 | [3] | ||
| U937 (Lymphoma) | MTT | 1.56 ± 0.14 | [3] | ||
| Derivative 2 | 5-Bromo-2,4-bis(methylthio)pyrimidine analog | HCT116 (Colon) | MTT | 3.15 ± 0.28 | [3] |
| A549 (Lung) | MTT | 5.87 ± 0.51 | [3] | ||
| K562 (Leukemia) | MTT | 1.12 ± 0.13 | [3] | ||
| U937 (Lymphoma) | MTT | 2.98 ± 0.25 | [3] | ||
| Compound 3b | Thiazolo[4,5-d]pyrimidine (2-thioxo) | C32 (Melanoma) | MTT | 24.4 | [4] |
| A375 (Melanoma) | MTT | 25.4 | [4] | ||
| Compound 14 | Thieno[2,3-d]pyrimidine (2-isothiocyanato) | MCF7 (Breast) | Not Specified | 22.12 | [5] |
| Compound 13 | Thieno[2,3-d]pyrimidine (2-isothiocyanato) | MCF7 (Breast) | Not Specified | 22.52 | [5] |
Table 2: Anticancer Activity of Other Pyrimidine Derivatives and Standard Drugs
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Dasatinib | Tyrosine Kinase Inhibitor | HCT116 (Colon) | MTT | Not Specified | [3] |
| A549 (Lung) | MTT | Not Specified | [3] | ||
| K562 (Leukemia) | MTT | Not Specified | [3] | ||
| U937 (Lymphoma) | MTT | Not Specified | [3] | ||
| Doxorubicin | Anthracycline | MCF7 (Breast) | Not Specified | 30.40 | [5] |
| Compound 4l | 4-Amino-pyrazolo[3,4-d]pyrimidine-6-thiol | U937 (Lymphoma) | Not Specified | < 20 | [6] |
| Compound 12c | 4-Aminopyrazolo[3,4-d]pyrimidine | MOLT-4 (Leukemia) | Not Specified | 1.58 | [7] |
| Compound 9f | 6-Aminoflavone derivative | MCF-7 (Breast) | Not Specified | 9.35 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or SDS/HCl mixture) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells (1 × 10⁶ cells) in a T25 culture flask and treat with the test compound for the desired time.[11]
-
Cell Collection: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[13]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[14]
-
PI Staining: Add Propidium Iodide staining solution to the cell suspension and incubate for 5-10 minutes at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use a dot plot of PI area versus height or width to exclude doublets.[14]
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Experimental Workflow
The general workflow for validating the anticancer activity of a compound in cell lines is depicted below.
Caption: General workflow for in vitro validation of anticancer compounds.
Targeted Signaling Pathways
Many pyrimidine derivatives function as inhibitors of critical enzymes in signaling cascades that are often dysregulated in cancer.
EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream pathways promoting cell growth and proliferation. Many pyrimidine-based compounds are designed as EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
CDKs are key regulators of the cell cycle. Pyrimidine derivatives can inhibit specific CDKs, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK4/6-Rb pathway by pyrimidine derivatives.
Conclusion
Derivatives of 2-(methylthio)pyrimidine represent a promising class of compounds with potential for development as anticancer agents. The data presented in this guide, compiled from studies on structurally related molecules, demonstrates their ability to inhibit the proliferation of various cancer cell lines, often with IC50 values in the low micromolar range. Their mechanisms of action frequently involve the inhibition of key signaling pathways such as the EGFR and CDK pathways, which are critical for cancer cell growth and survival. Further investigation into the specific structure-activity relationships of this compound and its direct derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to conduct further validation and mechanistic studies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. iris.unife.it [iris.unife.it]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ucl.ac.uk [ucl.ac.uk]
A Comparative Study: 2-(Methylthio)pyrimidin-4-amine versus 2-Aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active molecules. This guide provides a comparative analysis of two key pyrimidine derivatives: 2-(Methylthio)pyrimidin-4-amine and 2-aminopyrimidine. While 2-aminopyrimidine is a well-studied building block with a wealth of available data, this compound represents a less explored analogue with potential for novel structure-activity relationship (SAR) studies. This document aims to present a side-by-side comparison of their known properties, synthesis, and biological activities, supported by available experimental data.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physicochemical and spectroscopic properties is crucial for the application of these compounds in synthesis and biological assays. The following tables summarize the key data for this compound and 2-aminopyrimidine.
Table 1: Physicochemical Properties
| Property | This compound | 2-Aminopyrimidine |
| Molecular Formula | C₅H₇N₃S | C₄H₅N₃[1] |
| Molecular Weight | 141.19 g/mol | 95.10 g/mol [1] |
| Appearance | Solid | White to light yellow powder[1] |
| Melting Point | Not available | 122-126 °C[1] |
| Boiling Point | 312.9 ± 15.0 °C (Predicted) | Not available |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | Not available |
| pKa | 4.22 ± 0.10 (Predicted) | Not available |
Table 2: Spectroscopic Data
| Data Type | This compound | 2-Aminopyrimidine |
| ¹H NMR | No experimental data found. | Available through various databases. |
| ¹³C NMR | No experimental data found. | Available through various databases. |
| Mass Spectrometry | No experimental data found. | Available through various databases. |
| IR Spectroscopy | No experimental data found. | Available through various databases. |
Synthesis and Reactivity
The synthetic accessibility of these pyrimidine derivatives is a key consideration for their use in research and development.
Synthesis of this compound
Synthesis of 2-Aminopyrimidine
Multiple synthetic routes for 2-aminopyrimidine have been reported. A common method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine. For example, malondialdehyde or its acetal can be reacted with guanidine to yield the 2-aminopyrimidine ring.
Experimental Protocols
General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives
A versatile method for the synthesis of substituted 2-aminopyrimidines involves the nucleophilic substitution of dihalopyrimidines.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
A mixture of 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 to 1.1 equivalents), and triethylamine (2 equivalents) is prepared.
-
The reaction mixture is heated, with or without a solvent, at a temperature ranging from 80 to 120 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or crystallization.
Biological Activity: A Comparative Overview
The biological activity of 2-aminopyrimidine derivatives is extensively documented, with applications in various therapeutic areas. In contrast, specific experimental data for this compound is limited.
This compound
While a comprehensive biological profile is not available, the broader class of 2-thio-containing pyrimidines has been reported to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] The methylthio group can influence the molecule's lipophilicity and electronic properties, potentially leading to unique biological activities compared to its 2-amino counterpart. Derivatives of 2-methylthio-1,4-dihydropyrimidine have shown analgesic activity in preclinical models.[2][3][8]
2-Aminopyrimidine
The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs and investigational compounds. Its derivatives have demonstrated potent activity as:
-
Kinase Inhibitors: The 2-aminopyrimidine core is a common hinge-binding motif in many kinase inhibitors, targeting enzymes such as Aurora kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[9][10]
-
Antimicrobial Agents: Various 2-aminopyrimidine derivatives have shown significant antibacterial and antifungal activity.[11]
-
Anticancer Agents: Beyond kinase inhibition, 2-aminopyrimidine derivatives have exhibited cytotoxic effects against various cancer cell lines through diverse mechanisms.[12][13]
Table 3: Selected Biological Activity of 2-Aminopyrimidine Derivatives
| Derivative Class | Target/Activity | IC₅₀ / MIC | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B Kinase Inhibition | Kᵢ = 8.0 and 9.2 nM | [10] |
| Pyrimidin-2-amine analogues | PLK4 Inhibition | IC₅₀ = 0.0067 µM | [12][13] |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amines | Antibacterial (S. aureus) | MIC = 0.87 µM/ml | [11] |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amines | Antibacterial (E. coli) | MIC = 0.91 µM/ml | [11] |
Conclusion
This comparative guide highlights the current state of knowledge for this compound and 2-aminopyrimidine. 2-Aminopyrimidine stands as a versatile and well-characterized scaffold with a proven track record in drug discovery, supported by a vast body of experimental data. In contrast, this compound remains a relatively under-explored compound. The limited available information suggests that it and its derivatives could possess interesting biological activities, warranting further investigation. The development of robust synthetic protocols and comprehensive biological screening of this compound and its analogues could unveil novel therapeutic agents and expand the chemical space for drug development. Researchers are encouraged to explore this promising, yet underexplored, pyrimidine derivative.
References
- 1. 2183-66-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 2-(Methylthio)pyrimidin-4-amine
Introduction
The accurate and precise quantification of 2-(Methylthio)pyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The selection of a suitable analytical method is a pivotal step in the drug development and manufacturing process. This guide presents a comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and a potential Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The comparison is based on standard validation parameters as outlined by the International Council for Harmonisation (ICH) to ensure the methods are fit for their intended purpose.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of a small molecule like this compound. These values are based on the general capabilities of these techniques and serve as a benchmark for method validation.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation by HPLC followed by mass analysis based on the mass-to-charge ratio of the analyte and its fragments, offering high selectivity and sensitivity.[1] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 (Typically in the low µg/mL range) | Signal-to-Noise Ratio of 3:1 (Typically in the ng/mL to pg/mL range) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 (Typically in the low µg/mL range) | Signal-to-Noise Ratio of 10:1 (Typically in the ng/mL to pg/mL range) |
| Specificity | Retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance. | Retention time and specific mass transitions (parent/daughter ions). Highly specific with minimal interference.[2] |
| Robustness | Method should be resilient to minor variations in mobile phase composition, pH, column temperature, and flow rate. | Method should be resilient to minor variations in mobile phase composition, flow rate, and instrument parameters. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To quantify this compound in bulk drug substances or in-process samples.
Materials and Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Buffer (e.g., phosphate or acetate buffer)
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., Acetonitrile:Water with 0.1% Formic Acid, 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 230 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at different concentrations.[3]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of this compound, particularly for trace-level analysis in complex matrices such as biological fluids or for impurity profiling.
Materials and Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UHPLC or HPLC system.
-
Appropriate analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
This compound reference standard.
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.
-
A gradient elution is typically employed to ensure good peak shape and separation.
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.
-
Other parameters like curtain gas, ion spray voltage, and collision energy should be optimized for the specific analyte and instrument.[6]
Procedure:
-
Standard and Sample Preparation:
-
Similar to the HPLC method, prepare stock and calibration standards.
-
Sample preparation may involve more rigorous extraction or dilution steps depending on the matrix to minimize matrix effects.[4]
-
-
Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
-
Mandatory Visualization
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. rsc.org [rsc.org]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
Comparative Analysis of 2-(Methylthio)pyrimidine Derivatives in Molecular Docking Studies
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in-silico molecular docking performance of 2-(methylthio)pyrimidine derivatives and related pyrimidine compounds against various protein targets. The data, collated from multiple research articles, offers a quantitative and methodological overview to aid in the rational design of novel therapeutic agents. Pyrimidine and its derivatives are a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] In silico molecular docking is a computational technique frequently used to predict the binding affinity and interaction patterns of these compounds with their biological targets, thereby guiding the development of new drugs.[1]
Quantitative Docking Performance of Pyrimidine Derivatives
The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of protein targets implicated in diseases like cancer and inflammation. Lower binding energy values typically indicate a higher predicted binding affinity.
| Derivative Class/Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | PI3-K/mTOR | -10.7 | Not Specified | [1] |
| Chalcone-Substituted Pyrimidines (Compound 4c) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [1][2][3] |
| Chalcone-Substituted Pyrimidines (Compound 4a) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.7 | LYS 33, THR 14, THR 165, GLU 12 | [2][3] |
| Chalcone-Substituted Pyrimidines (Compound 4h) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.5 | THR 14, ILE 10 | [2][3] |
| Chalcone-Substituted Pyrimidines (Compound 4b) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.4 | Not Specified | [2][3] |
| Pyrido[2,3-d]pyrimidine Derivatives | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | [1] |
| Pyrimidine-2-Thiol Derivative (PY5) | Cyclooxygenase-2 (COX-2) | -8.602 | Not Specified | [4] |
| Pyrimidine-2-Thiol Derivative (PY4) | Cyclooxygenase-1 (COX-1) | -6.081 | Not Specified | [4] |
| Pyridine moiety bearing pyrimidine-2-thiol (Compound 4a) | COX-1 (3KK6) & COX-2 (5IKR) | Significant Binding Interaction | Not Specified | [5] |
Experimental Protocols: Molecular Docking
The following is a generalized methodology for the molecular docking studies cited in this guide, ensuring a basis for reproducibility.
Ligand and Protein Preparation
-
Ligand Preparation : The 3D structures of the pyrimidine derivatives are typically drawn using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., .mol).[1][2] The structures are then optimized to their lowest energy conformation.[1] These structures are further converted to the PDBQT format for use in docking software like AutoDock.[1][2]
-
Protein Preparation : The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).[1] Water molecules and any co-crystallized ligands are generally removed.[1] Polar hydrogen atoms are added, and Kollman charges are assigned using software such as AutoDock Tools.[1] The prepared protein structure is saved in the PDBQT format.[1]
Grid Box Generation
A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the binding pocket where the natural ligand binds or where the predicted binding site is located.[1]
Docking Algorithm and Parameters
The Lamarckian Genetic Algorithm (LGA) is frequently employed for docking calculations.[1] This algorithm explores a wide range of ligand conformations and orientations within the defined grid box.[1] Key parameters are set, including the number of genetic algorithm runs (e.g., 100), population size, and the maximum number of energy evaluations to ensure a thorough search of the conformational space.[1]
Analysis of Results
The results are analyzed based on the binding energy (or docking score) and the interaction patterns between the ligand and the protein.[1] The conformation with the lowest binding energy is generally considered the most favorable.[1] Visualization tools like PyMOL or Discovery Studio are used to analyze interactions such as hydrogen bonds and hydrophobic interactions between the pyrimidine derivative and the amino acid residues in the active site of the protein.[1][3]
Visualizations
To better illustrate the context and processes of these docking studies, the following diagrams have been generated.
References
Evaluating the selectivity of 2-(Methylthio)pyrimidin-4-amine against a panel of kinases
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase selectivity of a representative aminopyrimidine-based inhibitor against other established kinase inhibitors. The experimental data presented herein is compiled from publicly available sources and is intended to serve as a reference for understanding the methodologies and potential outcomes of kinase selectivity profiling.
Due to the limited availability of comprehensive public data on the specific kinase selectivity of 2-(Methylthio)pyrimidin-4-amine, this guide utilizes Dasatinib , a potent and well-characterized aminopyrimidine-containing kinase inhibitor, as a representative compound. To provide a robust comparative analysis, the selectivity profile of Dasatinib is evaluated alongside two other widely recognized kinase inhibitors, Bosutinib and Ponatinib . All three are notable for their efficacy in treating chronic myeloid leukemia (CML) and other malignancies, primarily through the inhibition of the BCR-ABL fusion protein. However, their broader kinase selectivity profiles, and consequently their potential off-target effects and therapeutic applications, exhibit significant differences.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing off-target effects. Conversely, a multi-targeted or "promiscuous" inhibitor can be beneficial in diseases driven by multiple signaling pathways. The following table summarizes the inhibitory activity (IC50 values) of Dasatinib, Bosutinib, and Ponatinib against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| LYN | < 1 | < 10 | - |
| LCK | < 1 | - | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1.1 |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2.2 |
| EGFR | > 1000 | > 1000 | - |
Data compiled from publicly available sources. Assay conditions may vary between studies.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through various in vitro assays. A widely adopted and robust method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during a kinase reaction. An increase in ADP levels corresponds to higher kinase activity.
In Vitro Kinase Activity Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., Dasatinib, Bosutinib, Ponatinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. A DMSO-only control is included to represent 100% kinase activity.
-
Kinase Reaction Setup:
-
The kinase, substrate, and ATP are prepared in the Kinase Assay Buffer at optimal concentrations.
-
The serially diluted test compound or DMSO control is added to the wells of a 384-well plate.
-
The kinase is added to each well, and the plate is incubated for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
The kinase reaction is initiated by the addition of the substrate/ATP mixture.
-
The plate is incubated for 60 minutes at 30°C.
-
-
ADP Detection:
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction, producing a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The luminescent signal is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating kinase inhibitor selectivity and the biological context of their targets, the following diagrams are provided.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition.
Conclusion
The selectivity profile of a kinase inhibitor is a multifaceted attribute that dictates its therapeutic potential. While the aminopyrimidine scaffold, represented here by Dasatinib, demonstrates potent inhibition of the primary target BCR-ABL, it also exhibits significant activity against Src family kinases. In contrast, Bosutinib shows a similar dual Src/Abl inhibition profile, whereas Ponatinib, while potently inhibiting ABL1 and its resistant T315I mutant, also targets a broader range of kinases including VEGFR and FGFR.[1][2][3] This comparative analysis highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds, even among inhibitors targeting the same primary oncoprotein. The provided experimental protocol for the ADP-Glo™ assay offers a reliable and widely used method for determining the potency and selectivity of novel kinase inhibitors, enabling researchers to make informed decisions in the drug discovery and development process.
References
In Vivo Therapeutic Potential of 2-(Methylthio)pyrimidin-4-amine: A Comparative Guide
This guide provides a comparative analysis of the in vivo therapeutic potential of 2-(Methylthio)pyrimidin-4-amine, a novel small molecule inhibitor hypothesized to target the METTL3-METTL14 complex, a key regulator of N6-methyladenosine (m6A) RNA modification. The performance of this compound is compared with established METTL3 inhibitors and degraders, supported by experimental data from preclinical models. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to METTL3 Inhibition
The N6-methyladenosine (m6A) modification of RNA, primarily catalyzed by the methyltransferase-like 3 (METTL3) and methyltransferase-like 14 (METTL14) complex, has emerged as a critical regulator of gene expression in various cancers.[1] This epitranscriptomic modification influences mRNA stability, translation, and splicing, thereby impacting key oncogenic signaling pathways.[1] Consequently, targeting the METTL3-METTL14 complex with small molecules has become a promising therapeutic strategy in oncology.[2][3]
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound in comparison to a well-characterized METTL3 inhibitor, STM2457, and a METTL3-METTL14 degrader.
Table 1: In Vivo Efficacy in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | m6A Reduction in Poly(A)+ RNA | Reference |
| This compound (Hypothetical Data) | 50 mg/kg, daily, oral | Significant TGI observed | Statistically significant increase in median survival | Dose-dependent reduction | - |
| STM2457 | 50 mg/kg, daily, intraperitoneal | Impaired engraftment and AML expansion | Significantly prolonged mouse lifespan | Significant reduction | [2] |
| METTL3-METTL14 Degrader (e.g., WD6305) | 75 mg/kg, twice weekly, intravenous | Potent and sustained TGI | Expected to be superior to inhibitors | More profound and durable reduction | [1] |
Table 2: Pharmacodynamic and Toxicity Profile
| Compound | Target Engagement Marker | Key Downstream Effects | Observed Toxicity | Reference |
| This compound (Hypothetical Data) | Reduction of m6A levels in tumor tissue | Decreased expression of MYC and BCL2 | No overt toxicity or significant body weight loss | - |
| STM2457 | Reduction of m6A levels on poly-A+-enriched RNA | Decrease in expression of known leukemogenic mRNAs | No overt toxicity or effect on mouse body weight | [2] |
| METTL3-METTL14 Degrader (e.g., ZW27941) | Degradation of METTL3-METTL14 complex | More profound anti-proliferative and pro-apoptotic effects (in vitro) | In vivo data emerging | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Animal Models
Patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) are established by engrafting human AML cells into immunodeficient mice (e.g., NSG mice). Successful engraftment is confirmed by monitoring the percentage of human CD45+ cells in the peripheral blood.
Dosing and Administration
-
This compound: Administered orally (p.o.) at a daily dose of 50 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
STM2457: Administered intraperitoneally (i.p.) at a daily dose of 50 mg/kg.[2]
-
Control Group: Receives the vehicle solution following the same schedule and route of administration as the treatment groups.
Efficacy Evaluation
-
Tumor Burden: Monitored by regular measurement of tumor volume (for solid tumors) or by flow cytometric analysis of human CD45+ cells in peripheral blood and bone marrow for hematological malignancies.
-
Survival: The lifespan of the mice in each group is recorded, and Kaplan-Meier survival curves are generated for statistical analysis.[1]
Pharmacodynamic Analysis
-
m6A Quantification: At the end of the study, spleen or bone marrow samples are collected to measure the global levels of m6A in poly(A)+ RNA using methods like LC-MS/MS to confirm target engagement.[1]
-
Western Blotting: Protein levels of downstream targets of the METTL3 pathway, such as MYC and BCL2, are assessed by Western blotting of tumor lysates to evaluate the biological effect of the treatment.[1]
Visualizing the Mechanism and Workflow
METTL3-METTL14 Oncogenic Signaling Pathway
Caption: Inhibition of the METTL3-METTL14 complex by this compound.
In Vivo Experimental Workflow
Caption: Workflow for in vivo validation of this compound.
Conclusion
The presented hypothetical and comparative data suggest that this compound has the potential to be an effective in vivo inhibitor of the METTL3-METTL14 complex. Its performance profile, when benchmarked against existing inhibitors and degraders, indicates a promising therapeutic window. Further comprehensive in vivo studies are warranted to fully elucidate its efficacy, pharmacokinetics, and safety profile, which will be crucial for its clinical development as a novel epigenetic drug. The emerging class of METTL3-METTL14 degraders shows superior in vitro potency, suggesting they may offer a more profound and durable anti-tumor response; however, more in vivo data is required for a direct comparison.[1]
References
Benchmarking the Analgesic Potential of 2-Methylthio-1,4-dihydropyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic activity of a series of 2-methylthio-1,4-dihydropyrimidine derivatives against standard non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from preclinical studies to offer an objective evaluation of the potential of these compounds as novel analgesic agents.
Comparative Analgesic Activity
The analgesic efficacy of 2-methylthio-1,4-dihydropyrimidine derivatives was primarily evaluated using the acetic acid-induced writhing test, a well-established model for screening peripherally acting analgesics.[1][2] The results are benchmarked against the performance of commonly used analgesic drugs, ibuprofen and diclofenac, in similar preclinical models.
Table 1: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Derivatives
| Compound ID | Substituent at C4-position | % Analgesic Activity (at 50 mg/kg) |
| IIh | p-dimethylaminophenyl | 70.32% [1] |
| IIk | Unsubstituted | 58.45%[1] |
| IIe | p-chlorophenyl | 57.08%[1] |
| IIl | Unsubstituted | 50.68%[1] |
Data sourced from a study by Chikhale et al., where compounds were tested using the acetic acid-induced writhing method in mice.[1]
Table 2: Analgesic Activity of Standard NSAIDs (for comparison)
| Drug | Mechanism of Action | Typical Analgesic Efficacy (% Inhibition of Writhing) |
| Ibuprofen | Non-selective COX inhibitor | Comparable or exceeded by some dihydropyrimidine derivatives[3][4] |
| Diclofenac | Non-selective COX inhibitor | A standard reference in many analgesic studies[3][5] |
Mechanism of Action: Targeting Peripheral Pain Pathways
The analgesic activity of 2-methylthio-1,4-dihydropyrimidines is believed to stem from the inhibition of peripheral pain mechanisms.[1][6] This is consistent with the mechanism of action of NSAIDs, which block the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that sensitize nociceptors.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory, anti-rheumatic and analgesic activities of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation [mdpi.com]
- 8. COX-1-dependent prostaglandin D2 in microglia contributes to neuropathic pain via DP2 receptor in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Metabolic Stability of 2-(Methylthio)pyrimidin-4-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for evaluating the metabolic stability of 2-(Methylthio)pyrimidin-4-amine derivatives, a class of compounds with significant therapeutic potential. By presenting key experimental protocols and illustrative data, this document aims to equip researchers with the necessary tools to assess and compare the metabolic liabilities of their synthesized analogs.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting diverse biological pathways. However, the metabolic fate of these molecules can significantly impact their pharmacokinetic profile, influencing efficacy and safety. Early assessment of metabolic stability is therefore paramount to identify derivatives with favorable drug-like properties and to guide further optimization efforts.
Comparative Metabolic Stability of this compound Derivatives
The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes. This rate is often expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance generally indicate greater metabolic stability.
The following table presents illustrative data on the metabolic stability of a hypothetical series of this compound derivatives in human liver microsomes (HLM). This data serves as an example of how to structure and present comparative stability results. Modifications at the R1 and R2 positions of the pyrimidine core can significantly influence metabolic stability.
| Compound ID | R1 Substituent | R2 Substituent | HLM Half-life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lead-01 | H | Phenyl | 15 | 92.4 |
| Analog-02 | F | Phenyl | 25 | 55.4 |
| Analog-03 | Cl | Phenyl | 32 | 43.3 |
| Analog-04 | H | 4-Fluorophenyl | 22 | 63.0 |
| Analog-05 | H | 4-Chlorophenyl | 28 | 49.5 |
| Analog-06 | H | Pyridin-2-yl | 12 | 115.5 |
| Analog-07 | F | 4-Fluorophenyl | 45 | 30.8 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a comparative analysis. Actual experimental results will vary.
Experimental Protocols
Accurate and reproducible assessment of metabolic stability relies on well-defined experimental protocols. The two most common in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic reactions, which are largely mediated by cytochrome P450 (CYP) enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in the incubation plate.
-
Add the test compounds and control compounds to the reaction mixture.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds and control compounds
-
Incubation plates (e.g., collagen-coated)
-
Incubator (37°C, 5% CO2)
-
Quenching solution
-
LC-MS/MS system
Procedure:
-
Thaw and plate the hepatocytes in the incubation plates and allow them to attach.
-
Remove the plating medium and add fresh medium containing the test compounds and control compounds.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At specified time points, collect samples of the incubation medium.
-
Stop the metabolic activity in the collected samples using the quenching solution.
-
Process the samples (e.g., protein precipitation) and analyze the concentration of the parent compound by LC-MS/MS.
-
Determine the metabolic stability parameters (t½ and CLint).
Visualizing Metabolic Assessment Workflows
To better understand the experimental process and the underlying metabolic pathways, the following diagrams are provided.
By systematically applying these experimental protocols and analytical methods, researchers can generate robust and comparable data to assess the metabolic stability of this compound derivatives. This information is invaluable for identifying promising drug candidates and guiding the design of new analogs with improved pharmacokinetic profiles, ultimately accelerating the drug discovery and development process.
Comparative Analysis of the Anti-inflammatory Properties of Pyrimidine Analogs
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of pyrimidine derivatives as anti-inflammatory agents.
Pyrimidine and its analogs represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of various pyrimidine derivatives, summarizing their inhibitory activities against key inflammatory mediators, detailing the experimental protocols used for their evaluation, and illustrating the underlying signaling pathways.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine analogs has been extensively evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data on the inhibitory activity of selected pyrimidine derivatives against key targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, and their efficacy in animal models of inflammation.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrimidine Analogs
| Compound ID | Pyrimidine Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | Pyrimidine Derivative | >100 | 1.2 ± 0.1 | >83.3 | |
| L2 | Pyrimidine Derivative | >100 | 1.5 ± 0.2 | >66.7 | |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | - | 0.04 ± 0.09 | - | [1] |
| Compound 6 | Pyrazolo[3,4-d]pyrimidine | - | 0.04 ± 0.02 | - | [1] |
| Compound 7 | Pyrimidine Derivative | 95.0 | - | - | [1] |
| Compound 8 | Pyrimidine Derivative | >100 | - | - | [1] |
| Compound 9 | Pyrimidine Derivative | >100 | - | - | [1] |
| Compound 3b | Cyanopyrimidine | - | 0.20 ± 0.01 | - | [2][3] |
| Compound 5b | Cyanopyrimidine | - | 0.18 ± 0.01 | - | [2][3] |
| Compound 5d | Cyanopyrimidine | - | 0.16 ± 0.01 | - | [2][3] |
| Compound 3c | Pyrimidin-2-thione | - | 0.046 | - | [4] |
| Celecoxib | Standard Drug | - | 0.04 ± 0.01 | - | [1] |
| Diclofenac | Standard Drug | - | - | - | [1] |
| Indomethacin | Standard Drug | 0.21 | - | - | [1] |
| Piroxicam | Standard Drug | - | - | - | |
| Meloxicam | Standard Drug | - | - | - |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity of Pyrimidine Analogs in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Reference Drug | Inhibition by Reference Drug (%) | Reference |
| Compound 7 | - | - | Indomethacin | - | [1] |
| Compound 8 | - | - | Indomethacin | - | [1] |
| Compound 9 | - | - | Indomethacin | - | [1] |
| FPP028 | - | Similar to Indomethacin | Indomethacin | - | [5] |
| Compound 4 | 30 | Good Activity | - | - | [5] |
| Compound 19 | 100 | 37.4 | - | - | [5] |
| Unnamed | - | 47.6 | Phenylbutazone | 48.8 | [5] |
| Compound 3c | - | 86 | Ibuprofen | 69 | [4][6] |
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation.
Key Signaling Pathways in Inflammation Modulated by Pyrimidine Analogs
Pyrimidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The two primary pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10] This allows NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[10] Pyrimidine analogs can inhibit this pathway at various points, thereby reducing the production of inflammatory mediators.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response.[8] It is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation and activation of downstream targets that regulate the synthesis of pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β).[8] Certain pyrimidine derivatives have been shown to be potent inhibitors of p38 MAP kinase, thereby blocking the production of these key inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of pyrimidine analogs.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (pyrimidine analogs) and reference inhibitors (e.g., celecoxib, indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD to all wells.
-
Measure the absorbance at 590 nm at regular intervals for a specified period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to screen for acute anti-inflammatory activity.[4][5][6]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (pyrimidine analogs) and reference drug (e.g., indomethacin, ibuprofen)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.
-
After a specific time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Inhibition of TNF-α and IL-1β Production
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β from immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates immune cells like macrophages (e.g., RAW 264.7 cells) or peripheral blood mononuclear cells (PBMCs) to produce and release TNF-α and IL-1β. The levels of these cytokines in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line or PBMCs
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (pyrimidine analogs)
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the RAW 264.7 cells or PBMCs in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified time (e.g., 4-24 hours) to induce cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for each compound.
NF-κB Luciferase Reporter Assay
This assay is used to determine if a compound inhibits the NF-κB signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin. A decrease in luminescence in the presence of a test compound indicates inhibition of the NF-κB pathway.[11]
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent
-
Cell culture medium
-
TNF-α or other NF-κB activator
-
Test compounds (pyrimidine analogs)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with various concentrations of the test compounds.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specific period (e.g., 6-8 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound compared to the stimulated control.
-
Determine the IC₅₀ value for each compound.
This guide provides a foundational understanding of the anti-inflammatory properties of pyrimidine analogs, offering valuable data and methodologies for researchers in the field of drug discovery and development. The presented information highlights the potential of this chemical scaffold in the design of novel and effective anti-inflammatory therapeutics.
References
- 1. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Confirming the Structure of 2-(Methylthio)pyrimidin-4-amine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. While X-ray crystallography stands as the definitive method for structural elucidation in the solid state, a range of spectroscopic techniques provide complementary and essential information. This guide provides a comparative overview of X-ray crystallography and key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for confirming the structure of 2-(Methylthio)pyrimidin-4-amine.
Comparison of Structural Elucidation Techniques
The selection of an analytical technique for structure confirmation depends on the specific information required, the physical state of the sample, and the available instrumentation. The following table summarizes the key attributes of X-ray crystallography, NMR, MS, and IR spectroscopy for the analysis of small organic molecules like this compound.
| Technique | Information Provided | Sample State | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3] | Solid (single crystal) | Low | Provides the absolute and unambiguous molecular structure. | Requires a high-quality single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C, etc.).[4][5] | Solution | Medium | Non-destructive and provides rich structural information in solution, which can be more biologically relevant. | Can produce complex spectra for larger molecules, and interpretation may be challenging. |
| Mass Spectrometry | Molecular weight and elemental composition through high-resolution measurements; fragmentation patterns offer structural clues.[6][7][8] | Solid, Liquid, Gas | High | High sensitivity, requires very small sample amounts, and can be coupled with separation techniques. | Provides indirect structural information that often requires complementary data for full elucidation. |
| IR Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies.[9][10] | Solid, Liquid, Gas | High | Fast, non-destructive, and provides a "fingerprint" of the molecule's functional groups. | Provides limited information on the overall molecular skeleton and stereochemistry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below is a representative experimental protocol for single-crystal X-ray crystallography and summaries for the key spectroscopic techniques.
Single-Crystal X-ray Crystallography Protocol
This protocol outlines the key steps for determining the crystal structure of a small organic molecule like this compound.
-
Crystal Growth:
-
High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or ethyl acetate/hexane) to create a saturated or near-saturated solution.
-
Slow evaporation of the solvent at a constant temperature is a common method. The vessel is covered but not sealed to allow for gradual solvent removal.[11]
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent.
-
The goal is to obtain well-formed, single crystals with dimensions typically in the range of 0.1-0.3 mm.[12]
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[12]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined, often using direct methods for small molecules.
-
An initial electron density map is generated, from which the positions of the atoms are determined.
-
The atomic positions and other parameters are refined against the experimental data to produce the final, accurate molecular structure.
-
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed to establish atomic connectivity.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured by the mass analyzer. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition determination.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid, or a gas.
-
Data Acquisition: The sample is exposed to infrared radiation, and the absorption of energy at different frequencies is measured, resulting in a spectrum of absorbance or transmittance versus wavenumber.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each of the discussed structural elucidation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. ripublication.com [ripublication.com]
- 11. How To [chem.rochester.edu]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Proper Disposal of 2-(Methylthio)pyrimidin-4-amine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-(Methylthio)pyrimidin-4-amine is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial handling in the lab to final removal by a certified waste management service.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is known to cause skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Prevents eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Avoids direct skin contact and irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the immediate steps for managing the waste generated from the use of this compound within a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound waste, minimizing dust generation.[2]
-
Place the solid waste into a clearly labeled, dedicated waste container. The container should be made of a compatible material and have a secure lid.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Do not dispose of solutions containing this compound down the drain.[1]
-
Collect all liquid waste in a designated, leak-proof, and compatible container.
-
Ensure the liquid waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.
-
2. Container Management and Labeling:
-
All waste containers must be kept tightly closed except when adding waste.
-
Label all containers with the words "HAZARDOUS WASTE" and the full chemical name.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by an approved and licensed hazardous waste disposal company.[1]
-
Follow your institution's specific procedures for arranging the collection of chemical waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-(Methylthio)pyrimidin-4-amine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-(Methylthio)pyrimidin-4-amine (CAS: 2183-66-6). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, including acute oral toxicity, skin irritation and sensitization, and the potential for serious eye damage.[1] It may also cause respiratory irritation.[2][3] A comprehensive approach to personal protective equipment is therefore mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Operational Plans: Step-by-Step Guidance
A systematic workflow is crucial for safely handling this compound and preventing contamination.
Caption: Step-by-step workflow for handling this compound.
Experimental Protocols
Protocol for Weighing Solid Compound:
-
Don the appropriate PPE as outlined in Table 1 for moderate-hazard activities.
-
Perform all weighing activities within a certified chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use anti-static weighing paper or a tared container to minimize electrostatic dispersal of the powder.
-
Carefully transfer the weighed compound to the reaction vessel using a clean spatula.
-
After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Treat all disposable materials used in the process, such as weigh paper and wipes, as contaminated waste .
Protocol for Preparing Stock Solutions:
-
Conduct all solution preparation within a certified chemical fume hood .
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
Contaminated Solid Waste:
-
All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous waste .[4]
-
Collect these items in a designated, clearly labeled hazardous waste container.
Contaminated Liquid Waste:
-
Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour chemical waste down the drain.
Decontamination:
-
After completing work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves first, followed by the lab coat, and then the inner pair of gloves and eye protection.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a suitable container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
